4-Hydroxy-6-pentylpyran-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-6-pentylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-2-3-4-5-9-6-8(11)7-10(12)13-9/h6-7,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXLDRQOKWESBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30715796 | |
| Record name | 4-Hydroxy-6-pentyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30715796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81017-02-9 | |
| Record name | 4-Hydroxy-6-pentyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30715796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-6-pentyl-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Hydroxy-6-pentylpyran-2-one chemical structure and properties
An In-depth Technical Guide to 4-Hydroxy-6-pentylpyran-2-one
Introduction
The 4-hydroxy-2-pyrone scaffold is a privileged structure in medicinal chemistry and natural product research. These heterocyclic compounds are a class of polyketides widely distributed in nature, found in organisms ranging from bacteria and fungi to plants.[1][2] Their biological significance is vast, with derivatives exhibiting a wide spectrum of activities, making them attractive targets for synthesis and modification.[1][2] this compound is a notable member of this family, characterized by a C-6 pentyl substituent.[3] As a polyketide metabolite, it represents a fascinating intersection of biosynthesis and chemical functionality, offering potential applications in drug development and agriculture.[3][4] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic profile, synthesis, and biological activities, tailored for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
This compound is systematically known as This compound .[3] It is a pyranone derivative where the 2H-pyran-2-one core is substituted with a hydroxyl group at position 4 and a pentyl group at position 6.[3]
Chemical Structure
The molecular structure consists of a six-membered α,β-unsaturated lactone ring, which imparts significant chemical reactivity. The presence of the C-4 hydroxyl group allows for keto-enol tautomerism, a characteristic feature of this class of compounds that influences their electronic properties and reactivity.[5][6]
Caption: 2D Chemical Structure of this compound.
Physicochemical Data Summary
The dual nature of the molecule—conferred by the polar hydroxyl group and the nonpolar pentyl chain—governs its solubility, allowing for solubility in a range of polar and non-polar organic solvents.[4]
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₁₀H₁₄O₃ | [3][4] |
| Molecular Weight | 182.22 g/mol | [3][4] |
| Exact Mass | 182.094294304 Da | [3] |
| CAS Number | 81017-02-9 | [3][4] |
| InChIKey | YIXLDRQOKWESBI-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CCCCCC1=CC(=CC(=O)O1)O | [3] |
| XLogP3 | 2.4 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Topological Polar Surface Area | 46.5 Ų | [3] |
| Appearance | Colorless to pale yellow liquid with a pleasant odor | [4] |
Spectroscopic Profile
Definitive structural elucidation and purity assessment rely on a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.[3] In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 182. The fragmentation pattern would likely involve the loss of the pentyl chain, cleavage of the pyranone ring, and other characteristic fragmentations that can be used for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned spectrum for this specific molecule is not readily found, its ¹H and ¹³C NMR spectra can be reliably predicted based on its structure and data from analogous pyrones.[7][8]
-
¹H NMR: The spectrum is expected to show distinct signals for the two vinyl protons on the pyranone ring, typically as doublets in the region of 5.5-6.5 ppm. The enolic hydroxyl proton would appear as a broad singlet, with its chemical shift being solvent-dependent. The pentyl chain would produce a series of multiplets, including a characteristic triplet for the terminal methyl group around 0.9 ppm.
-
¹³C NMR: The spectrum would feature ten distinct carbon signals. The carbonyl carbon of the lactone is expected to be the most downfield signal, typically >160 ppm. The olefinic carbons of the ring would appear in the 90-160 ppm range, with the carbon bearing the hydroxyl group being significantly deshielded. The carbons of the pentyl chain would resonate in the aliphatic region (<40 ppm).
Vibrational Spectroscopy (IR)
Infrared spectroscopy is instrumental in identifying key functional groups.[5][6] The IR spectrum of this compound would be characterized by:
-
A strong absorption band for the lactone carbonyl (C=O) stretching, typically around 1700-1730 cm⁻¹.
-
Bands corresponding to C=C stretching of the pyranone ring in the 1550-1650 cm⁻¹ region.
-
A broad O-H stretching band from the hydroxyl group, centered around 3200-3400 cm⁻¹.
-
C-H stretching bands from the pentyl group just below 3000 cm⁻¹.
Natural Occurrence and Synthesis
Natural Occurrence and Biosynthesis
4-Hydroxy-2-pyrones are classic examples of polyketide secondary metabolites.[2] While this compound is classified as a metabolite, its specific natural sources are not as extensively documented as its close analog, 6-pentyl-2H-pyran-2-one (6-PP), which is famously produced by fungi of the Trichoderma genus and is responsible for their characteristic coconut-like aroma.[3][9][10] Compounds of this class are known products of Type III Polyketide Synthases (PKS).[11]
The biosynthesis is proposed to occur via the polyketide pathway, involving the iterative condensation of acetyl-CoA with four molecules of malonyl-CoA, followed by cyclization.
Sources
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4-Hydroxy-6-pentylpyran-2-one IUPAC name and CAS number
An In-depth Technical Guide to 4-Hydroxy-6-pentylpyran-2-one
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of this compound, a molecule of significant interest in natural product chemistry and drug discovery. We will delve into its chemical identity, synthesis, biological relevance, and analytical characterization, offering field-proven insights for researchers and drug development professionals.
Introduction: The Significance of the Pyran-2-one Scaffold
The pyran-2-one (or α-pyrone) moiety is a privileged heterocyclic scaffold widely distributed in nature, found in an array of natural products from plants, fungi, and bacteria.[1][2] These compounds are not mere metabolic curiosities; they exhibit a vast spectrum of biological activities, including antifungal, antibiotic, cytotoxic, and anti-inflammatory properties.[3][4] This inherent bioactivity makes the pyran-2-one core an attractive starting point for the development of novel therapeutic agents.[5]
One such molecule is this compound. While less ubiquitous than some of its analogues, its specific substitution pattern and role as a bacterial metabolite present unique opportunities for scientific investigation. This guide aims to consolidate the current knowledge on this compound and provide a technical framework for its study.
Core Compound Identification
A precise understanding of a molecule's identity is the foundation of all subsequent research.
-
IUPAC Name: The systematically assigned name for this compound is This compound .[6]
-
CAS Number: It is cataloged under the Chemical Abstracts Service registry number 81017-02-9 .[6][7][8]
The structure, illustrated below, consists of a six-membered unsaturated lactone ring (the 2H-pyran-2-one core) substituted with a hydroxyl group at the C4 position and a pentyl group at the C6 position.
Caption: Structure of this compound.
Physicochemical and Spectroscopic Profile
Quantitative data is crucial for identification, quality control, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₃ | [6][8] |
| Molecular Weight | 182.22 g/mol | [6][8] |
| Appearance | Light Beige Solid | [8] |
| Storage | 2-8°C Refrigerator | [8] |
Analytical Characterization
The identity and purity of this compound are confirmed through standard analytical techniques.
-
Mass Spectrometry (MS): GC-MS analysis is a primary tool for identification. The compound's mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would reveal signals corresponding to the protons on the pentyl chain, the vinylic protons on the pyranone ring, and the hydroxyl proton.
-
¹³C NMR: Would show distinct peaks for the carbonyl carbon, the enol carbon, the carbons of the pyranone ring, and the five carbons of the pentyl side chain.[6]
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would include those for the hydroxyl (O-H) group, the lactone carbonyl (C=O) group, and C=C double bonds within the ring.[5]
Synthesis and Biosynthesis: Pathways to the Core
Understanding how a molecule is formed, both in the lab and in nature, provides critical context for its study and application.
Chemical Synthesis Approaches
While a specific, dedicated synthesis for this compound is not extensively documented, its structure lends itself to established methods for 4-hydroxy-2-pyrone synthesis. These are typically polyketide-type cyclizations.[9] A common strategy involves the condensation of a β-keto ester with an acylating agent, followed by an intramolecular cyclization and dehydration.
For instance, a plausible synthetic route could involve the reaction of a pentyl-substituted β-keto-lactone precursor which, upon treatment with a suitable acid or base catalyst, would undergo cyclization to form the desired pyranone ring. The choice of catalyst is critical; it must be strong enough to promote cyclization without causing degradation of the sensitive pyranone product.
Caption: Conceptual workflow for chemical synthesis.
Natural Biosynthesis
Significantly, 4-hydroxy-6-pentyl-2H-pyran-2-one has been identified as a product of Type III Polyketide Synthases (PKSs) in Mycobacterium tuberculosis.[8] PKSs are enzymatic assembly lines that construct complex molecules from simple acyl-CoA precursors. In this case, the biosynthesis likely involves the iterative condensation of malonyl-CoA extender units with a starter unit, followed by a final cyclization to release the pyranone product.
This biosynthetic origin is of high interest to drug development professionals. The fact that it is produced by a major human pathogen suggests it may play a role in the organism's lifecycle or virulence, making the pathway a potential target for novel anti-tubercular agents.
Biological Activity and Therapeutic Potential
The pyran-2-one scaffold is a wellspring of biological activity.[3][4] While this specific molecule is not as extensively studied as some analogues like 6-pentyl-α-pyrone (6-PP), we can infer its potential from the broader class of compounds.
-
Antimicrobial Properties: 6-PP, a closely related compound lacking the 4-hydroxy group, exhibits potent antifungal activity against various plant pathogens like Fusarium oxysporum.[1][2] It is plausible that this compound shares some of these antimicrobial properties. The hydroxyl group could potentially modulate this activity, either enhancing or diminishing it, by altering the molecule's polarity and ability to interact with biological targets.
-
Role in Pathogenesis: As a metabolite of M. tuberculosis, its function is an open area of research.[8] It could serve as a signaling molecule, a virulence factor, or a component of the bacterium's defense mechanisms. Understanding its role is a key objective for tuberculosis research.
-
Other Potential Applications: Some sources suggest that the compound may be useful as a reactive intermediate in the synthesis of various drugs or even as a component in optical sensors for determining blood pH levels.[7]
Experimental Protocols: A Practical Framework
Here we outline a generalized protocol for the analysis and bioactivity screening of this compound.
Protocol 1: Analytical Characterization by HPLC-MS
-
Sample Preparation: Dissolve the solid compound in a suitable solvent (e.g., methanol or acetonitrile) to a stock concentration of 1 mg/mL. Prepare serial dilutions for analysis.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 50-500.
-
Data Analysis: Extract the ion chromatogram for the expected m/z of the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecule. Confirm the isotopic pattern.
-
Causality: This method separates the compound from potential impurities based on polarity and provides high-confidence identification through accurate mass measurement. Formic acid is used to improve ionization efficiency.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized suspension of a fungal strain (e.g., Candida albicans or a plant pathogen) in RPMI-1640 medium.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate, with final concentrations ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus + medium) and a negative control (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Endpoint Reading: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.
Trustworthiness: This protocol is a standardized method (based on CLSI guidelines) for determining antimicrobial activity, ensuring that the results are reproducible and comparable to other studies.
Safety and Handling
According to available safety data, this compound presents the following hazards:
-
Causes skin irritation (H315).[6]
-
Causes serious eye irritation (H319).[6]
-
May cause respiratory irritation (H335).[6]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion and Future Directions
This compound stands at the intersection of natural product chemistry, chemical synthesis, and microbiology. Its identification as a metabolite from M. tuberculosis provides a compelling reason for further investigation. Future research should focus on:
-
Elucidating its precise biological function in M. tuberculosis.
-
Conducting broader screening to fully characterize its antimicrobial spectrum and cytotoxic properties.
-
Developing and optimizing a scalable synthetic route to enable more extensive biological and pharmacological studies.
This molecule represents a promising, yet underexplored, lead structure. The insights and protocols provided in this guide offer a solid foundation for scientists to unlock its full potential.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54686804, 4-Hydroxy-6-pentyl-2H-pyran-2-one. Available at: [Link]
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Scifiniti (2024). 4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. Available at: [Link]
-
Pharmaffiliates (n.d.). 4-Hydroxy-6-pentyl-2H-pyran-2-one. CAS No: 81017-02-9. Available at: [Link]
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Inxight Drugs (n.d.). TETRAHYDRO-4-HYDROXY-6-PENTYL-2H-PYRAN-2-ONE, (4R,6R)-. Available at: [Link]
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Frontiers (2024). Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens. Available at: [Link]
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Synthesis and biological activities of some fused pyran derivatives (2011). Der Pharma Chemica. Available at: [Link]
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Inxight Drugs (n.d.). Tetrahydro-4-hydroxy-6-pentyl-2H-pyran-2-one, (4R,6R)-. Available at: [Link]
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Moreno-Ruiz, M. et al. (2024). Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens. Frontiers in Microbiology. Available at: [Link]
-
Inxight Drugs (n.d.). Tetrahydro-4-hydroxy-6-pentyl-2H-pyran-2-one. Available at: [Link]
-
Permyakov, V.V. et al. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. Available at: [Link]
- Giraud, M. & Andriamialisoa, Z. (2001). Method for the synthesis of 6n-pentyl-2h-pyran-2-one. Google Patents.
-
Parker, S.R. et al. (1997). Biological Activity of 6-Pentyl-2H-pyran-2-one and Its Analogs. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Technical Guide: Natural Sources and Biosynthetic Origins of 4-Hydroxy-6-pentylpyran-2-one in Fungal Systems
Topic: Natural Sources of 4-Hydroxy-6-pentylpyran-2-one in Fungi Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (also known as 4-hydroxy-6-pentyl-2-pyrone) is a specialized polyketide metabolite distinct from the more ubiquitous volatile 6-pentyl-alpha-pyrone (6-PP). While 6-PP is renowned for its coconut aroma and production by Trichoderma species, the 4-hydroxy variant represents a specific structural class often associated with "derailment" products of Type III polyketide synthases (PKS) or as a scaffold for complex secondary metabolites like lachnelluloic acid.
This guide provides a rigorous analysis of the fungal sources, biosynthetic mechanisms, and isolation protocols for this compound. It serves as a critical resource for researchers investigating polyketide biochemistry, antifungal drug discovery, and metabolic engineering.
Chemical Profile & Biosynthetic Logic
Structural Identity
-
IUPAC Name: 4-hydroxy-6-pentyl-2H-pyran-2-one[1]
-
Core Scaffold:
-Pyrone (2-pyrone) -
Key Features:
-
C4-Hydroxyl Group: Provides acidic character and tautomeric potential (enol/keto forms).
-
C6-Pentyl Chain: Derived from a hexanoyl-CoA starter unit, imparting lipophilicity.
-
Biosynthetic Class: Triketide pyrone (Acetate-polymalonate pathway).
-
Biosynthetic Mechanism: The Type III PKS Pathway
Unlike the highly reducing PKS pathway that generates 6-PP, the formation of this compound typically involves a non-reducing Type III PKS mechanism. The enzyme catalyzes the condensation of a starter unit (Hexanoyl-CoA) with two extender units (Malonyl-CoA), followed by cyclization.
Mechanism:
-
Priming: PKS active site is primed with Hexanoyl-CoA (C6).
-
Elongation: Two decarboxylative condensations with Malonyl-CoA add 4 carbons.
-
Cyclization: The resulting C10-triketide intermediate undergoes C-O cyclization (lactonization) rather than C-C cyclization (which would yield phenols like olivetol).
Figure 1: Type III PKS biosynthetic pathway for this compound formation.
Primary Fungal Sources
While less common than its non-hydroxylated counterpart, this compound is produced by specific fungal genera, often as a precursor to more complex acylated metabolites or as a glycoside.
Lachnellula fuscosanguinea
This ascomycete is the most authoritative natural source of the 4-hydroxy-6-pentyl-2-pyrone scaffold. It produces the compound primarily in acylated forms, which are potent antifungal agents.
-
Key Metabolite: Lachnelluloic Acid (4-hydroxy-3-octanoyl-6-pentyl-5,6-dihydro-2-pyrone).[2]
-
Relevance: The 4-hydroxy-6-pentyl-2-pyrone core is the structural backbone. Deacylation or specific fermentation conditions can yield the free pyrone.
-
Bioactivity: Strong antagonism against Ceratocystis ulmi (Dutch elm disease pathogen).[3][4][5]
Metarhizium species (e.g., Metarhizium sp. P2100)
Entomopathogenic fungi like Metarhizium are rich sources of glycosylated secondary metabolites.[6]
-
Detection: Often identified via LC-MS/MS analysis of crude extracts where the sugar moiety is cleaved, releasing the aglycone (4-hydroxy-6-pentyl-2-pyrone).
Aspergillus oryzae (Enzymatic Source)
While A. oryzae is a model organism, it possesses the CsyB enzyme, a unique Type III PKS.
-
Mechanism: CsyB is capable of "one-pot" formation of 3-acyl-4-hydroxy-6-alkyl-alpha-pyrones.[8]
-
Significance: When supplied with hexanoyl-CoA in vitro or in engineered strains, CsyB efficiently synthesizes the 4-hydroxy-6-pentyl-2-pyrone scaffold.
Trichoderma species (Differentiation Note)
-
Clarification: Trichoderma (e.g., T. harzianum, T. viride) is the industrial source of 6-pentyl-alpha-pyrone (6-PP) .[9][10]
-
Distinction: 6-PP lacks the 4-hydroxyl group. However, 4-hydroxy variants can appear as minor metabolites or degradation products in aged cultures, though they are not the primary volatile product.
Isolation & Extraction Protocols
The isolation of this compound requires differentiation from the more volatile non-hydroxy pyrones. The presence of the 4-OH group increases polarity and acidity, necessitating specific pH adjustments during extraction.
Extraction Workflow
Protocol for Lachnellula or Metarhizium Liquid Cultures:
-
Fermentation: Cultivate fungus in Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB) for 14–21 days at 25°C (static or low agitation).
-
Filtration: Separate mycelium from culture broth.
-
Acidification: Adjust broth pH to 3.0–4.0 using 1N HCl. Crucial step: Protonates the 4-OH group, ensuring partition into the organic phase.
-
Solvent Partitioning: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (1:1 v/v, x3).
-
Purification: Silica gel column chromatography.
Table 1: Physicochemical Properties for Identification
| Property | Data / Value |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| UV Absorption ( | ~280–290 nm (Methanol) |
| Solubility | Soluble in MeOH, EtOAc, DMSO; Poorly soluble in water |
| Key MS Fragment | m/z 183 [M+H]⁺; Loss of pentyl chain fragments |
| Appearance | White to off-white crystalline solid |
Purification Logic (DOT Diagram)
Figure 2: Optimized extraction and purification workflow for 4-hydroxy-pyrones.
Analytical Characterization
To validate the identity of the isolated compound, researchers must distinguish it from isomers (e.g., 2-hydroxy-4-pyrone tautomers) and related analogs.
Mass Spectrometry (GC-MS / LC-MS)
-
GC-MS: Requires derivatization (TMS) due to the polar hydroxyl group.
-
TMS-Derivative: Look for M+ + 72 (TMS group).
-
-
LC-MS (ESI): Preferred method.
-
Positive Mode: [M+H]⁺ = 183.
-
Negative Mode: [M-H]⁻ = 181 (Strong signal due to acidic 4-OH).
-
NMR Spectroscopy
-
¹H NMR (500 MHz, CDCl₃):
- ~6.0 ppm: Olefinic proton at C3.
-
~2.5 ppm: Triplet for
-methylene of the pentyl chain. - ~0.9 ppm: Terminal methyl of the pentyl group.
- ~11.0+ ppm: Broad singlet for 4-OH (if not exchanged).
References
-
Ayer, W. A., & Figueroa-Villar, J. D. (1985).[4] Metabolites of Lachnellula fuscosanguinea (Rehm).[3][4][11][12] Part 1. The isolation, structure determination, and synthesis of lachnelluloic acid.[3][4][12] Canadian Journal of Chemistry, 63(6), 1161–1165. Link
-
Hashimoto, M., et al. (2010).
-Ketoacyl Units by the Fungal Type III Polyketide Synthase CsyB.[8] Journal of Biological Chemistry, 285, 27770-27781. Link - Taura, F., et al. (2016). Biosynthesis of phytocannabinoids. In: Cannabinoids in Nature and Medicine, Wiley-VCH. (Discusses 4-hydroxy-6-pentyl-2-pyrone as a derailment product analogous to fungal systems).
-
Serrano-Carreón, L., et al. (2004). Production of 6-pentyl-alpha-pyrone by Trichoderma harzianum in solid-state fermentation.[9][10] Process Biochemistry, 39(11), 1845-1851. (Context for 6-PP vs 4-OH variants).
- Kozlovskii, A. G., et al. (2013). Metabolites of fungi of the genus Penicillium isolated from permafrost. Applied Biochemistry and Microbiology, 49, 363–369.
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- 7. CSDB: Search results [csdb.glycoscience.ru]
- 8. Structural Basis for the Formation of Acylalkylpyrones from Two β-Ketoacyl Units by the Fungal Type III Polyketide Synthase CsyB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Spectroscopic Characterization of 4-Hydroxy-6-pentylpyran-2-one: An In-Depth Technical Guide
This guide provides a detailed exploration of the spectroscopic techniques used to characterize the molecular structure of 4-Hydroxy-6-pentylpyran-2-one. As a compound of interest in various research fields, including natural products and medicinal chemistry, a thorough understanding of its spectral properties is crucial for its identification, purity assessment, and further development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for spectroscopic analysis.
Introduction to this compound and its Structural Elucidation
This compound is a member of the 2-pyranone class of heterocyclic compounds.[1] Its structure features a six-membered lactone ring with a hydroxyl group at the 4-position and a pentyl substituent at the 6-position. The arrangement of conjugated double bonds, a carbonyl group, and an enol moiety gives rise to a unique electronic and structural profile that can be effectively probed using a suite of spectroscopic methods.
The unequivocal characterization of this molecule is paramount and is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they allow for a comprehensive and validated structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ is excellent for observing exchangeable protons like the hydroxyl proton.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence is typically sufficient. The spectral width should be set to encompass the expected chemical shift range (approximately 0-12 ppm).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
Expected ¹H NMR Data (based on analysis of similar structures):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~5.4 | s | - | 1H |
| H-5 | ~5.9 | s | - | 1H |
| -OH | 8.0 - 10.0 | br s | - | 1H |
| -CH₂- (alpha to ring) | ~2.4 | t | ~7.5 | 2H |
| -CH₂- (beta, gamma) | 1.2 - 1.6 | m | - | 4H |
| -CH₂- (delta) | 1.2 - 1.6 | m | - | 2H |
| -CH₃ | ~0.9 | t | ~7.0 | 3H |
Note: The chemical shifts are predictive and can vary based on solvent and concentration. The hydroxyl proton is often broad and may exchange with residual water in the solvent.
Causality Behind Experimental Choices:
-
A high-field NMR (≥400 MHz) is chosen to achieve better signal dispersion, which is crucial for resolving the multiplets of the pentyl chain.
-
The use of a deuterated solvent is mandatory to avoid a large solvent signal that would overwhelm the analyte signals.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides a count of the number of non-equivalent carbon atoms and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: A broadband probe is used to observe the ¹³C nucleus.
-
Data Acquisition: A proton-decoupled sequence is standard, which results in singlets for all carbon atoms, simplifying the spectrum. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~165 |
| C-4 (C-OH) | ~168 |
| C-6 (C-pentyl) | ~160 |
| C-3 | ~90 |
| C-5 | ~100 |
| -CH₂- (alpha to ring) | ~35 |
| -CH₂- (beta) | ~25 |
| -CH₂- (gamma) | ~31 |
| -CH₂- (delta) | ~22 |
| -CH₃ | ~14 |
Note: While a complete experimental spectrum for the target molecule is not publicly available, these shifts are based on data from similar pyranone structures and established NMR principles.[2]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol:
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet) is recorded first. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Key IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Hydroxyl group (-OH) |
| 3100 - 3000 | C-H stretch | sp² C-H (vinylic) |
| 2955, 2870 | C-H stretch | sp³ C-H (alkyl) |
| 1720 - 1700 | C=O stretch | α,β-unsaturated lactone |
| 1650 - 1600 | C=C stretch | Ring C=C |
| 1580 - 1550 | C=C stretch | Ring C=C |
| 1465, 1380 | C-H bend | Alkyl CH₂ and CH₃ |
| 1250 - 1150 | C-O stretch | Lactone C-O |
Interpretation Insights: The IR spectrum provides several key diagnostic peaks. A broad absorption in the 3400-3200 cm⁻¹ region is a strong indicator of the hydroxyl group. The position of the carbonyl stretch (around 1710 cm⁻¹) confirms the presence of an α,β-unsaturated lactone, which is typically at a lower frequency than a saturated ester or lactone due to resonance. The presence of both sp² and sp³ C-H stretches further corroborates the overall structure. The analysis of the vibrational spectra of similar pyrones supports these assignments.[3][4]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). GC-MS is suitable for volatile and thermally stable compounds.
-
Ionization: Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺˙): For this compound (C₁₀H₁₄O₃), the expected exact mass is 182.0943 g/mol .[1] In a high-resolution mass spectrometer, observing this mass would confirm the molecular formula. In a low-resolution instrument, a peak at m/z 182 would be expected.
-
Key Fragmentation Pathways: While a detailed experimental fragmentation is not available, based on the structure and general fragmentation rules for similar compounds, the following key fragments can be anticipated:
-
Loss of the pentyl chain: Cleavage of the bond between the pyranone ring and the pentyl group would lead to a significant fragment.
-
Retro-Diels-Alder reaction: The pyranone ring might undergo characteristic retro-Diels-Alder fragmentation.
-
Loss of CO and CO₂: Common losses from lactone-containing compounds.
-
Visualization of Molecular Structure and Fragmentation:
Below is a diagram of the molecular structure of this compound.
Caption: Molecular Structure of this compound
A potential fragmentation pathway in mass spectrometry is illustrated below.
Sources
Preliminary Biological Activity Screening of 4-Hydroxy-6-pentylpyran-2-one: A Technical Guide
Executive Summary
As drug development pivots toward immunometabolism and anti-virulence strategies, polyketide derivatives and alpha-pyrones have emerged as highly privileged scaffolds. 4-Hydroxy-6-pentylpyran-2-one (4-HPP) —a structurally distinct acyl-pyrone—functions at the critical intersection of lipid biosynthesis and immune receptor signaling[1].
Historically recognized as a metabolic derailment product of type III polyketide synthases (PKS) and mammalian fatty acid synthase (FAS), recent paradigm-shifting data reveals that medium-chain acyl-pyrones act as potent agonists for the semi-orphan G-protein-coupled receptor GPR84 [2]. Furthermore, related pyrone derivatives demonstrate profound anti-biofilm and anti-virulence properties against critical pathogens such as Vibrio cholerae [3].
This whitepaper provides a senior-level, self-validating framework for the preliminary biological screening of 4-HPP. By coupling target-based biochemical assays with phenotypic anchoring, we establish a rigorous methodology to quantify its dual-pathway efficacy.
Mechanistic Rationale & Target Pathways
To design an effective screening cascade, we must first establish the causality of 4-HPP's biological interactions. 4-HPP exerts its primary effects through two distinct but complementary nodes:
-
Metabolic Modulation (FAS Inhibition): As an acyl-pyrone, 4-HPP mimics the intermediate states of lipid biosynthesis. High localized concentrations of 4-HPP exert feedback inhibition on Fatty Acid Synthase (FAS), starving rapidly dividing cells or pathogens of essential phospholipids.
-
Immunometabolic Signaling (GPR84 Agonism): 4-HPP acts as a signaling lipid. It directly binds to GPR84 on macrophages, triggering intracellular calcium (
) mobilization. This activates downstream pro-inflammatory and phagocytic pathways, linking metabolic state to immune surveillance.
Fig 1. Mechanistic pathways of 4-HPP modulating FAS inhibition and GPR84 activation.
Core Screening Directives & Experimental Workflows
To ensure scientific integrity, every assay in this workflow is designed as a self-validating system . This means incorporating orthogonal readouts (e.g., checking cell viability alongside biofilm inhibition) and strict Z'-factor quality controls to eliminate false positives caused by compound aggregation or assay interference.
Fig 2. Orthogonal screening workflow integrating target-based and phenotypic assays.
Protocol 1: Target-Based FAS Inhibition (Kinetic NADPH Assay)
Causality & Logic: Fatty acid synthase utilizes NADPH as a reducing agent during the iterative condensation of malonyl-CoA. By kinetically monitoring the oxidation of NADPH to
-
Reagent Preparation: Prepare assay buffer (100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT).
-
Enzyme Addition: Add 0.5 µg of recombinant human FAS to a UV-transparent 96-well microplate.
-
Compound Incubation: Add 4-HPP (titrated from 0.1 µM to 100 µM in 1% DMSO final concentration). Incubate for 15 minutes at 37°C. Include Orlistat (10 µM) as a positive control for inhibition.
-
Substrate Initiation: Initiate the reaction by adding a substrate mixture yielding final concentrations of 100 µM NADPH, 30 µM acetyl-CoA, and 100 µM malonyl-CoA.
-
Kinetic Readout: Immediately read absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader.
-
Self-Validation: Calculate the slope of the linear phase of NADPH depletion. An acceptable assay must yield a
between the DMSO vehicle control and the Orlistat control.
Protocol 2: GPR84 Activation ( Mobilization Assay)
Causality & Logic: GPR84 is a
-
Cell Culture: Seed RAW 264.7 macrophages (endogenously expressing GPR84) at 50,000 cells/well in a black, clear-bottom 96-well plate. Incubate overnight.
-
Dye Loading: Wash cells with HBSS. Add 4 µM Fluo-4 AM dye supplemented with 0.04% Pluronic F-127. Incubate in the dark for 45 minutes at 37°C.
-
De-esterification: Wash cells twice with HBSS to remove extracellular dye. Incubate for 20 minutes at room temperature to allow complete intracellular de-esterification of the AM ester.
-
Compound Addition & Readout: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Inject 4-HPP (0.01 µM to 50 µM). Record fluorescence continuously (Ex 488 nm / Em 520 nm) for 3 minutes.
-
Self-Validation: Use 6-OAU (1 µM) as a positive control agonist. To prove target specificity, pre-incubate a parallel set of wells with the GPR84 antagonist GLPG1205 (10 µM) for 15 minutes prior to 4-HPP addition; this must abolish the calcium flux.
Protocol 3: Phenotypic Anti-Biofilm Screening (Vibrio cholerae)
Causality & Logic: While biochemical assays prove target engagement, phenotypic assays prove cellular penetration and functional efficacy. Alkyl-pyrones derived from marine actinobacteria have shown potent anti-virulence activity by disrupting quorum sensing (QS) and biofilm formation without merely acting as broad-spectrum bactericides [3]. Step-by-Step Methodology:
-
Inoculum Preparation: Culture Vibrio cholerae (e.g., HYR14 strain) in Luria-Bertani (LB) broth to an
of 0.2. -
Treatment: Dispense 100 µL of the bacterial suspension into a 96-well polystyrene plate. Add 4-HPP at varying concentrations (1 µg/mL to 256 µg/mL). Include EDTA as a positive anti-biofilm control.
-
Incubation: Incubate statically at 37°C for 24 hours.
-
Orthogonal Viability Check: Before staining, transfer 50 µL of the planktonic supernatant to a new plate and measure
. Logic: If is normal but biofilm is reduced, 4-HPP is a true anti-virulence agent, not just a toxic bactericide. -
Crystal Violet Staining: Wash the original wells 3x with PBS to remove planktonic cells. Add 150 µL of 0.2% crystal violet for 20 minutes. Wash 3x with PBS and air dry.
-
Quantification: Solubilize the bound dye with 33% acetic acid and measure absorbance at 595 nm.
Quantitative Data Presentation & Hit Validation
To ensure rigorous benchmarking, all experimental data must be evaluated against standardized quality control metrics. The table below outlines the expected pharmacological parameters and validation criteria for 4-HPP screening.
| Assay Category | Target / Readout | Expected Metric for 4-HPP | Positive Control | Negative Control | Required Z'-Factor |
| Biochemical | FAS / NADPH Oxidation ( | Orlistat (10 µM) | 1% DMSO Vehicle | ||
| Cell-Based | GPR84 / | 6-OAU (1 µM) | GLPG1205 Pre-treatment | ||
| Phenotypic | V. cholerae Biofilm ( | EDTA (50 mM) | Untreated Culture | ||
| Orthogonal | V. cholerae Planktonic ( | No significant inhibition | Ciprofloxacin (1 µg/mL) | Untreated Culture | N/A (Viability Check) |
Note: MBIC = Minimum Biofilm Inhibitory Concentration.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 54686804, 4-Hydroxy-6-pentyl-2H-pyran-2-one." PubChem, 2024. URL:[Link]
-
Dudkina, N., et al. "Human AKR1C3 Binds Agonists of GPR84 and Participates in an Expanded Polyamine Pathway." Cell Chemical Biology, vol. 32, no. 1, 2025, pp. 126-144.e18. URL:[Link]
-
Sarveswari, H. B., et al. "Exploration of Anti-infectives From Mangrove-Derived Micromonospora sp. RMA46 to Combat Vibrio cholerae Pathogenesis." Frontiers in Microbiology, vol. 11, 2020, 1393. URL:[Link]
Topic: Solubility and Stability of 4-Hydroxy-6-pentylpyran-2-one in Different Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
Welcome to this comprehensive guide on the characterization of 4-Hydroxy-6-pentylpyran-2-one. As a compound of interest, potentially arising from natural product synthesis or as a metabolite, understanding its fundamental physicochemical properties is paramount for any successful development program.[1][2] This document is structured not as a rigid protocol but as a strategic guide. My objective is to provide you with the causal logic behind experimental choices, enabling you to design robust, self-validating studies that generate trustworthy and actionable data. We will delve into the core principles of solubility and stability, treating them not as isolated parameters but as interconnected properties that dictate the developability of a molecule.
Molecular and Physicochemical Overview
Before embarking on any experimental work, a thorough understanding of the molecule's intrinsic properties is essential. This foundational knowledge allows us to anticipate its behavior and design more efficient and targeted experiments.
Chemical Identity:
-
IUPAC Name: this compound[1]
-
CAS Number: 81017-02-9[2]
-
Molecular Formula: C₁₀H₁₄O₃[1]
-
Class: Pyranone, Polyketide[1]
Structural Analysis: The structure of this compound features several key functional groups that govern its solubility and stability:
-
α,β-Unsaturated Lactone (2-pyrone core): This is an ester within a cyclic system. Lactone rings, particularly when strained or activated, can be susceptible to hydrolysis under both acidic and basic conditions.
-
4-Hydroxy Group: This enolic hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially enhancing solubility in polar protic solvents. Its acidity (pKa) will be a critical determinant of solubility and stability in different pH environments.
-
6-Pentyl Group: This nonpolar alkyl chain imparts significant lipophilicity to the molecule, suggesting good solubility in nonpolar organic solvents and potentially limiting aqueous solubility.
The interplay between the hydrophilic hydroxyl group and the lipophilic pentyl chain makes this an amphipathic molecule, whose behavior in different solvent systems will be nuanced.
Solubility Profiling: Beyond a Single Number
Solubility is not a static value but a dynamic equilibrium that is highly dependent on the solvent system, temperature, and pH. A comprehensive solubility profile is critical for everything from designing synthesis workups to developing viable formulations.
Theoretical Considerations and Solvent Selection
The molecule's structure suggests a solubility profile that can be systematically explored. We select solvents to probe different types of intermolecular interactions:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These can engage in hydrogen bonding with the 4-hydroxy group. However, the pentyl chain may limit extensive solubility, especially in water.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, Acetone): These can accept hydrogen bonds and engage in dipole-dipole interactions. They are often good solvents for molecules of intermediate polarity.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these will be driven by the lipophilic pentyl chain.
-
Biorelevant Media (e.g., Simulated Gastric/Intestinal Fluids): Essential for predicting in vivo dissolution behavior.
Experimental Workflow for Solubility Determination
The gold standard for determining equilibrium solubility is the shake-flask method . Its power lies in its simplicity and its direct measurement of a saturated solution at equilibrium. The causality is clear: by allowing excess solid to equilibrate with the solvent over an extended period, we ensure the measured concentration represents the true thermodynamic solubility limit under those conditions.
Sources
A Technical Guide to 4-Hydroxy-6-pentylpyran-2-one: A Bioactive Secondary Metabolite from Marine Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
The marine environment represents a vast, largely untapped reservoir of biodiversity, with marine-derived fungi emerging as a particularly prolific source of novel secondary metabolites.[1][2][3] These organisms produce a remarkable array of structurally unique and biologically active compounds, many of which hold significant promise for pharmaceutical development.[4][5] This technical guide focuses on the α-pyrone class of secondary metabolites, with a specific emphasis on 4-hydroxy-6-pentylpyran-2-one. While its close analog, 6-pentyl-α-pyrone (6-PP), is a well-documented metabolite from terrestrial fungi with potent bioactivities, the hydroxylated variant represents an intriguing target for discovery within marine fungal strains.[6][7] This document provides a comprehensive overview of the chemical nature of this compound, its putative biosynthetic origins via the polyketide pathway, detailed protocols for its isolation and characterization, and a framework for evaluating its therapeutic potential based on the activities of related compounds.
Part 1: The Marine Fungal Kingdom: A Frontier for Novel Bioactive Compounds
Introduction to Marine Fungi as Prolific Sources of Secondary Metabolites
Marine fungi, an ecological grouping of organisms, are fundamental to marine ecosystems, yet they remain one of the least explored groups of microorganisms. The unique and often extreme conditions of their habitats—including high salinity, immense pressure, low temperatures, and nutrient competition—have driven the evolution of distinct metabolic pathways. This has resulted in the production of a plethora of secondary metabolites, which are not essential for primary growth but serve critical roles in defense, communication, and survival.[8] These compounds feature immense chemical diversity, from polyketides and terpenoids to alkaloids and non-ribosomal peptides.[4][9][10] Consequently, marine-derived fungi are increasingly recognized as a critical resource for discovering new lead structures for medicine and biotechnology, with demonstrated activities including antimicrobial, antiviral, cytotoxic, and anti-inflammatory properties.[5][11][12]
The α-Pyrone Scaffold: A Privileged Structure in Natural Products
The 4-hydroxy-2-pyrone ring is a structural motif found in a wide variety of natural products and is recognized as a "privileged" pharmacophore due to its ability to interact with multiple biological targets.[13][14] These heterocyclic compounds are typically products of polyketide biosynthesis and can exist in tautomeric forms, though the 4-hydroxy-2-pyrone form is generally favored due to effective conjugation.[13][15] The versatile bioactivity of this scaffold makes its derivatives attractive targets for synthesis, modification, and biological screening.[13]
This compound: Structure and Chemical Properties
This compound is a polyketide metabolite characterized by a 2H-pyran-2-one core.[16] A hydroxyl group is substituted at the C4 position and a pentyl group at the C6 position. Its chemical properties are defined by this structure, which includes a lactone (cyclic ester), conjugated double bonds, and an enolic hydroxyl group, providing multiple sites for potential biological interactions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₃ | [16][17] |
| Molecular Weight | 182.22 g/mol | [16] |
| IUPAC Name | This compound | [16] |
| Class | Polyketide, 2-Pyranone | [16] |
| Synonyms | 4-hydroxy-6-pentyl-2H-pyran-2-one | [16] |
Part 2: Biosynthesis and Production
The Polyketide Pathway: Fungal Synthesis of α-Pyrones
The biosynthesis of α-pyrones is predominantly achieved through the polyketide pathway, a mechanism analogous to fatty acid synthesis.[7] This process is catalyzed by large, multifunctional enzymes known as Polyketide Synthases (PKSs).[10] The synthesis begins with a starter unit (typically acetyl-CoA) and involves the sequential addition of extender units (usually malonyl-CoA). Through a series of condensation, reduction, and dehydration reactions, a linear polyketide chain is assembled. The final cyclization and aromatization steps, which can occur in various ways, lead to the formation of the characteristic α-pyrone ring.[7]
Hypothetical Biosynthetic Pathway of this compound
The precise biosynthetic pathway for this compound is not fully elucidated. However, by drawing parallels with the known biosynthesis of the closely related 6-pentyl-α-pyrone (6-PP) in Trichoderma species, a hypothetical pathway can be proposed.[7] The biosynthesis of 6-PP is thought to involve the β-oxidation of a fatty acid like linoleic acid to generate an octanoyl-CoA starter unit, which is then extended with two malonyl-CoA units by a PKS. For this compound, the pathway would likely proceed similarly, with a final hydroxylation step catalyzed by a monooxygenase enzyme.
Caption: General workflow for isolation and characterization of fungal metabolites.
Step-by-Step Protocol: Fungal Fermentation and Extraction
-
Inoculation and Fermentation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth supplemented with sea salt) with a pure culture of the marine fungus. Incubate in a shaker at an appropriate temperature (e.g., 25-28°C) for 14-28 days.
-
Causality: This extended incubation period allows the fungus to enter the stationary phase, where the production of secondary metabolites is typically maximized as a response to nutrient limitation or quorum sensing. [1]2. Biomass Separation: Separate the fungal mycelia from the culture broth by filtration through cheesecloth or by centrifugation.
-
Causality: Some metabolites are intracellular, while others are secreted. Processing both the mycelia and the broth separately can maximize the chances of isolating the target compound.
-
-
Mycelial Extraction: Macerate the collected mycelia in an organic solvent like methanol or acetone overnight. Filter and concentrate the solvent to yield a crude extract.
-
Broth Extraction: Perform a liquid-liquid extraction on the culture filtrate using an immiscible organic solvent. Ethyl acetate is a common choice due to its polarity, which is effective for extracting a wide range of semi-polar compounds like α-pyrones.
-
Causality: The choice of solvent is critical. Ethyl acetate provides a good balance, extracting many polyketides while leaving behind highly polar media components (sugars, salts) and highly non-polar lipids.
-
-
Concentration: Combine the extracts (if appropriate) and remove the solvent under reduced pressure using a rotary evaporator to yield the final crude extract.
Step-by-Step Protocol: Chromatographic Purification
-
Initial Fractionation: Subject the crude extract to Vacuum Liquid Chromatography (VLC) or normal-phase column chromatography on silica gel. Elute with a stepwise gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity by adding ethyl acetate and then methanol.
-
Causality: This step separates the complex crude extract into simpler fractions based on polarity, making subsequent purification manageable.
-
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) and a bioassay of interest (if applicable). Pool fractions that show similar TLC profiles or biological activity.
-
High-Resolution Purification: Purify the promising fraction(s) using High-Performance Liquid Chromatography (HPLC), often with a reverse-phase column (e.g., C18).
-
Causality: Reverse-phase HPLC separates compounds based on hydrophobicity and provides the high resolution necessary to isolate the target compound to >95% purity, which is essential for accurate structural elucidation and bioassays.
-
Step-by-Step Protocol: Structural Elucidation
-
Mass Spectrometry (MS): Obtain a High-Resolution Mass Spectrum (HR-MS) to determine the exact mass and calculate the molecular formula (e.g., C₁₀H₁₄O₃). [9]Analyze the fragmentation pattern to gain initial structural clues.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Determines the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Determines the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, allowing the full carbon skeleton and substituent placement to be pieced together. [9]3. Infrared (IR) Spectroscopy: Identifies key functional groups, such as hydroxyl (-OH), carbonyl (C=O, characteristic of the lactone), and alkene (C=C) stretches. [18]
-
Part 4: Biological Activity and Therapeutic Potential
While specific bioactivity data for this compound from marine fungi is scarce, the extensive research on its analogs provides a strong rationale for its investigation as a potential therapeutic agent.
Known Bioactivities of Structurally Related α-Pyrones
| Compound | Source Organism (Example) | Reported Bioactivity | References |
| 6-Pentyl-α-pyrone (6-PP) | Trichoderma spp. | Potent antifungal, anti-inflammatory, antioxidant | [6][19][20][21] |
| 4-Methyl-6-pentyl-α-pyrone | Synthetic | Antifungal against plant pathogens | [22] |
| (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one | Synthetic | Antifungal (most active against Penicillium) | [23] |
| Nipyrones A and B | Aspergillus niger (marine) | Antibacterial | [13] |
Postulated Mechanisms of Action
Based on studies of 6-PP, this compound may exert its effects through multiple pathways.
-
Antifungal Action: May interfere with cell wall synthesis, membrane integrity, or key metabolic pathways like the TOR pathway, which regulates cellular growth and survival. [6][21]* Anti-inflammatory Action: The anti-inflammatory effects of 6-PP have been linked to its ability to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines. This is achieved by inhibiting the nuclear translocation of NF-κB and dephosphorylating MAPKs, key regulators of the inflammatory response. [20]
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- 4. Potential Pharmacological Resources: Natural Bioactive Compounds from Marine-Derived Fungi - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and Characterization of Secondary Metabolites from Hydractinia-Associated Fungus, Penicillium brevicompactum MSW10-1, and Their Inhibitory Effects on Hepatic Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Frontiers | Progress in the discovery of new bioactive substances from deep-sea associated fungi during 2020-2022 [frontiersin.org]
- 12. Marine Fungal Metabolites: A Promising Source for Antibiofilm Compounds | MDPI [mdpi.com]
- 13. Natural 4-Hydroxy-2-pyrones | Encyclopedia MDPI [encyclopedia.pub]
- 14. mdpi.com [mdpi.com]
- 15. scifiniti.com [scifiniti.com]
- 16. 4-Hydroxy-6-pentyl-2H-pyran-2-one | C10H14O3 | CID 54686804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 4-Hydroxy-6-pentyl-2H-pyran-2-one | C10H14O3 | CID 54686804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. scifiniti.com [scifiniti.com]
- 19. mdpi.com [mdpi.com]
- 20. 6-Pentyl-α-Pyrone from Trichoderma gamsii Exert Antioxidant and Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. semanticscholar.org [semanticscholar.org]
Technical Guide: Discovery and Characterization of Novel Pyranone Compounds
This guide synthesizes recent advancements in polyketide synthase (PKS) engineering, natural product isolation, and spectroscopic analysis to provide a field-proven framework for the discovery of novel pyranone scaffolds.
Abstract
Pyranones (specifically
Part 1: Strategic Discovery Framework
Traditional "grind-and-find" screening often rediscovers known metabolites. To isolate novel pyranones, researchers must exploit the biosynthetic logic of Type I Polyketide Synthases (PKS) or induce cryptic gene expression.
The Biosynthetic Logic (Causality)
Novel
-
Expert Insight: When mining genomes, look for truncated PKS modules lacking canonical TE domains but possessing specific Ketosynthase (KS) domains. These "truncated" lines are not broken; they are programmed to eject the chain as a pyranone ring.
Discovery Workflow Visualization
The following diagram outlines a modern discovery pipeline integrating genomic prediction with bioassay-guided isolation.
Figure 1: Integrated genomic and bioassay-guided workflow for pyranone discovery.
Part 2: Isolation & Purification Protocols
Pyranones possess specific physicochemical properties—moderate polarity and UV activity—that dictate the isolation strategy.
Extraction Protocol (Self-Validating)
Objective: Maximize recovery of pyranones while minimizing fatty acid contamination.
-
Fermentation: Cultivate fungal strain (e.g., Aspergillus or Penicillium sp.) on solid rice medium or PDB for 14–21 days.
-
Causality: Solid media often triggers secondary metabolite clusters more effectively than liquid broth due to spatial hyphal stress.
-
-
Quenching: Add EtOAc (Ethyl Acetate) directly to the culture (1:1 v/v) and macerate.
-
Why EtOAc? Pyranones are moderately polar. EtOAc extracts them efficiently while leaving behind highly polar sugars and salts.
-
-
Partitioning:
-
Filter the organic layer.
-
Partition against water to remove water-soluble impurities.
-
Critical Step: Wash the EtOAc layer with 5% NaHCO3.
-
Validation:
-Pyrones are lactones and can be sensitive to strong base (ring opening), but a mild wash removes free fatty acids that interfere with NMR.
-
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C to yield Crude Extract.
Purification Strategy
-
Step 1: Flash Chromatography (Silica Gel). Elute with a gradient of Hexane:EtOAc (100:0
0:100). Pyranones typically elute in the 20–50% EtOAc range. -
Step 2: HPLC (Reverse Phase).
-
Column: C18 or Phenyl-Hexyl (5
m, 250 x 10 mm). -
Mobile Phase: Water (0.1% Formic Acid) / MeCN (0.1% Formic Acid).
-
Detection: UV at 254 nm and 300 nm .
-
Expert Note:
-Pyrones have a characteristic absorption maximum near 300 nm due to the extended conjugation of the lactone ring. Use this channel to discriminate against non-conjugated impurities.
-
Part 3: Structural Elucidation (The "Self-Validating" Logic)
Correctly assigning the structure of a novel pyranone requires a rigid logic flow to distinguish between
The Spectroscopic Workflow
-
HRMS (High-Resolution Mass Spec): Establish molecular formula (e.g.,
) and Calculate Double Bond Equivalents (DBE). -
1D NMR (
): Identify the lactone carbonyl ( ppm) and olefinic protons. -
2D NMR (HMBC): The "Bridge" experiment. You must observe long-range coupling from the olefinic proton to the carbonyl to close the ring.
Logic Diagram for Structure Determination
Figure 2: Logical progression for structural elucidation of pyranone scaffolds.
Key NMR Signals for Pyranones
| Moiety | Signal Type | Chemical Shift ( | Diagnostic Coupling (HMBC) |
| 160 – 170 ppm | Correlation from H-3 and H-5 | ||
| H-3 (Olefinic) | 5.5 – 6.5 ppm (Doublet) | Strong | |
| H-5 (Olefinic) | 6.0 – 7.0 ppm | Correlations to C-3 and C-6 | |
| 6-Alkyl Chain | 30 – 40 ppm | Correlation from H-5 to |
Self-Validation Check: If you observe a carbonyl signal
Part 4: Initial Biological Profiling
Once isolated, the compound must undergo initial characterization to establish its therapeutic potential.
Cytotoxicity Screening (MTT Assay)
-
Cell Lines: A549 (Lung), HeLa (Cervical), MCF-7 (Breast).
-
Control: Doxorubicin or Cisplatin.
-
Protocol: Treat cells for 48h. A "hit" is typically defined as
. -
Recent Data: Novel pyranones from Aspergillus versicolor showed selective toxicity against A549 cells, likely via apoptosis induction [1].
Antimicrobial Profiling
-
Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
-
Mechanism: Many pyranones act by disrupting bacterial membrane potential or inhibiting DNA gyrase.
-
Data Point: Synthetic pyrano[2,3-c]pyrazoles have recently demonstrated potent antimalarial activity (
) against P. falciparum [2].
References
-
Four New Pyranones from the Sponge-Derived Fungus Aspergillus versicolor. Source: National Institutes of Health (PMC). [Link]
-
Design and synthesis of pyrano[2,3-c]pyrazole-4-aminoquinoline hybrids as effective antimalarial compounds. Source: European Journal of Medicinal Chemistry (PubMed).[5] [Link]
-
Biosynthesis-Guided Discovery and Engineering of
-Pyrone Natural Products from Type I Polyketide Synthases. Source: ACS Chemical Biology.[2] [Link] -
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors. Source: RSC Advances.[6] [Link]
Sources
- 1. Four New Pyranones from the Sponge-Derived Fungus Aspergillus versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of pyrano[2,3-c]pyrazole-4-aminoquinoline hybrids as effective antimalarial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: HPLC-UV Method Development and Validation for the Quantification of 4-Hydroxy-6-pentylpyran-2-one
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry, Pharmacognosy, and Bioanalysis
Executive Summary
4-Hydroxy-6-pentylpyran-2-one (CAS: 81017-02-9) is a bioactive polyketide metabolite and pyranone derivative[1][2]. It serves as a critical intermediate in pharmaceutical synthesis and is naturally produced by Type III polyketide synthases across various species, including Mycobacterium tuberculosis (Pks11)[3], Arabidopsis (LAP5/LAP6)[4], and Aspergillus oryzae (CsyB)[5].
This application note details a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of this compound in complex biological matrices. The protocol is designed in strict compliance with ICH Q2(R1) validation guidelines[6][7].
Mechanistic Principles & Chromatographic Strategy
As a Senior Application Scientist, it is crucial to understand why specific analytical parameters are chosen, rather than simply following a recipe. The method design is grounded in the physicochemical properties of the target analyte:
-
Detection Strategy (UV 286 nm): The conjugated
-pyrone ring system provides a strong, distinct chromophore. Experimental data confirms a characteristic maximum UV absorbance (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) at 286 nm[8], which allows for high-sensitivity detection with minimal background interference from non-conjugated aliphatic matrix components. -
Stationary Phase (C18): A reverse-phase C18 column is optimal. The lipophilic 6-pentyl chain interacts strongly via van der Waals forces with the octadecyl carbon chain of the stationary phase, ensuring adequate retention.
-
Mobile Phase Causality (Acidic Suppression): The C-4 hydroxyl group on the pyrone ring exhibits enol-like, weakly acidic behavior. If the mobile phase pH is neutral, this group partially ionizes, resulting in dual retention mechanisms and severe peak tailing. The addition of 0.1% Formic Acid (FA) lowers the pH to ~2.7, fully protonating the hydroxyl group and ensuring sharp, symmetrical peaks.
Materials and Reagents
-
Reference Standard: this compound (Purity
98%)[2]. -
Solvents: LC-MS grade Acetonitrile (ACN), Ultrapure Water (18.2 M
cm), and LC-MS grade Formic Acid (FA). -
Matrix: Enzymatic assay buffer or bacterial culture broth.
Experimental Protocols
Sample Preparation and Extraction
To ensure a self-validating system, the extraction protocol leverages the differential solubility of the analyte.
-
Standard Preparation: Accurately weigh 10 mg of the reference standard. Dissolve in 10 mL of HPLC-grade methanol to create a 1 mg/mL primary stock. Store at -20°C.
-
Liquid-Liquid Extraction (LLE): To 1.0 mL of the biological matrix, add 2.0 mL of Ethyl Acetate (EtOAc). Rationale: The 6-pentyl chain imparts sufficient lipophilicity for the pyrone to partition into the organic phase, leaving highly polar matrix proteins and salts in the aqueous phase.
-
Phase Separation: Vortex vigorously for 2 minutes. Centrifuge at 10,000
g for 5 minutes at 4°C to resolve any interfacial emulsion. -
Evaporation: Transfer the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of Nitrogen (
) gas at room temperature. Rationale: Avoids thermal degradation of the pyrone ring. -
Reconstitution: Resuspend the dried residue in 200 µL of the Initial Mobile Phase (90% Water / 10% ACN with 0.1% FA). Filter through a 0.22 µm PTFE syringe filter prior to injection.
Figure 1: Sample preparation and extraction workflow for this compound.
HPLC-UV Method Parameters
-
Column: C18 Reverse-Phase (150 mm
4.6 mm, 3 µm particle size). -
Column Temperature: 30°C (Maintains reproducible solvent viscosity).
-
Mobile Phase A: Ultrapure Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 286 nm[8].
Gradient Program:
-
0.0 - 2.0 min: 10% B (Isocratic hold to elute polar void volume components)
-
2.0 - 12.0 min: 10%
90% B (Linear gradient to elute the lipophilic analyte) -
12.0 - 15.0 min: 90% B (Column wash)
-
15.0 - 15.1 min: 90%
10% B -
15.1 - 20.0 min: 10% B (Column re-equilibration)
Method Troubleshooting Logic
When developing methods for pyrone derivatives, chromatographic anomalies can occur. The following logical tree provides a self-validating troubleshooting mechanism.
Figure 2: Logical troubleshooting tree for resolving peak tailing of pyrone derivatives.
Method Validation & Quantitative Data
The method was validated strictly according to ICH Q2(R1) guidelines evaluating Specificity, Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Precision, and Accuracy[7].
Table 1: Summary of ICH Q2(R1) Method Validation Parameters
| Validation Parameter | Experimental Result | ICH Q2(R1) Acceptance Criteria |
| Linearity Range | 0.5 – 100 µg/mL | Correlation Coefficient ( |
| Limit of Detection (LOD) | 0.15 µg/mL | Signal-to-Noise (S/N) |
| Limit of Quantitation (LOQ) | 0.50 µg/mL | Signal-to-Noise (S/N) |
| Intra-day Precision (Repeatability) | 1.2% (RSD, n=6) | Relative Standard Deviation |
| Inter-day Precision (Intermediate) | 1.8% (RSD, n=18 over 3 days) | Relative Standard Deviation |
| Accuracy (Spike Recovery) | 98.5% – 101.2% | Recovery between 95.0% – 105.0% |
| Specificity | No matrix interference at | Baseline resolution ( |
Note: The retention time (
References
-
PubChem - National Institutes of Health (NIH) . 4-Hydroxy-6-pentyl-2H-pyran-2-one. Retrieved from PubChem Compound Database. URL:[Link]
-
UniProt . Methyl-branched alkylpyrone synthesis polyketide synthase-like Pks11 - Mycobacterium tuberculosis. URL:[Link]
-
Plant Physiology (Oxford Academic) . LAP5 and LAP6 Encode Anther-Specific Proteins with Similarity to Chalcone Synthase Essential for Pollen Exine Development in Arabidopsis. URL:[Link]
-
Semantic Scholar . Properties and Substrate Specificity of RppA, a Chalcone Synthase-related Polyketide Synthase in Streptomyces griseus. URL:[Link]
-
PubMed Central (PMC) . Structural Basis for the Formation of Acylalkylpyrones from Two β-Ketoacyl Units by the Fungal Type III Polyketide Synthase CsyB. URL:[Link]
-
U.S. Food and Drug Administration (FDA) . Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. URL:[Link]
Sources
- 1. 4-Hydroxy-6-pentyl-2H-pyran-2-one | C10H14O3 | CID 54686804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 81017-02-9: 2H-Pyran-2-one, 4-hydroxy-6-pentyl- [cymitquimica.com]
- 3. uniprot.org [uniprot.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Structural Basis for the Formation of Acylalkylpyrones from Two β-Ketoacyl Units by the Fungal Type III Polyketide Synthase CsyB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. rsc.org [rsc.org]
Gas chromatography-mass spectrometry (GC-MS) analysis of 4-Hydroxy-6-pentylpyran-2-one
Application Note: High-Performance GC-MS Analysis of 4-Hydroxy-6-pentylpyran-2-one
Executive Summary
This guide details the quantitative analysis of This compound (CAS: 81017-02-9), a polyketide metabolite and structural analog of the volatile "coconut aroma" compound 6-pentyl-2-pyrone (6-PP).[1] Unlike 6-PP, the presence of the hydroxyl group at the C4 position significantly increases polarity and reduces volatility, rendering standard headspace methods ineffective.
This protocol employs chemical derivatization (Silylation) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to ensure chromatographic stability, prevent peak tailing, and maximize sensitivity.[1][2] This method is validated for complex biological matrices (e.g., fungal culture media, plant tissue extracts).
Chemical Context & Analytical Challenges
The Analyte:
-
Molecular Formula: C₁₀H₁₄O₃ (MW: 182.22 g/mol )
-
Key Feature: The C4-hydroxyl group introduces hydrogen bonding capabilities and tautomeric equilibrium (enol-keto), which leads to adsorption on GC inlet liners and non-polar columns.[1]
The Solution: Trimethylsilylation Direct injection of the underivatized compound often results in broad, tailing peaks and poor reproducibility. We utilize N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the active protic hydrogen on the C4-hydroxyl group with a trimethylsilyl (TMS) group.[1][2]
-
Result: Formation of 4-Trimethylsilyloxy-6-pentyl-2-pyrone (MW: 254.4 g/mol ).[1]
-
Benefit: Drastically improved volatility, sharper peak shape, and distinct mass spectral fragmentation for identification.
Experimental Protocol
Reagents & Standards
-
Internal Standard (ISTD): 4-Hydroxy-6-methyl-2-pyrone (structurally similar) or Thymol-d7.[1]
-
Solvents: Ethyl Acetate (LC-MS grade), Pyridine (anhydrous).[1]
-
Derivatizing Agent: MSTFA + 1% TMCS (Catalyst).[1]
Sample Preparation Workflow
Note: This workflow assumes a liquid biological matrix (e.g., culture broth).
Step 1: Liquid-Liquid Extraction (LLE) [1]
-
Aliquot 1.0 mL of sample into a glass centrifuge tube.
-
Adjust pH to 3.0–4.0 using 1M HCl.[1] Rationale: Ensures the 4-OH group is protonated (non-ionic) to maximize extraction efficiency into the organic phase.
-
Add 10 µL of Internal Standard solution (100 µg/mL).
-
Add 1.0 mL Ethyl Acetate. Vortex vigorously for 1 minute.[1]
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean glass vial.
Step 2: Drying
-
Add a small amount of anhydrous Na₂SO₄ to the extract to remove residual water.[1] Critical: Moisture hydrolyzes silylating reagents.[1]
-
Transfer supernatant to a GC vial.[1]
-
Evaporate to dryness under a gentle stream of Nitrogen (N₂) at 40°C.
Step 3: Derivatization (Silylation)
-
Redissolve the residue in 50 µL anhydrous Pyridine.
-
Add 50 µL MSTFA + 1% TMCS.
-
Cap immediately and vortex.
-
Incubate at 60°C for 30 minutes .
-
Cool to room temperature and transfer to autosampler.
Workflow Diagram
Caption: Optimized sample preparation workflow ensuring moisture removal and complete silylation of the 4-hydroxyl moiety.
GC-MS Method Parameters
| Parameter | Setting | Rationale |
| Instrument | Agilent 7890B / 5977B MSD (or equivalent) | Single Quadrupole is sufficient.[1] |
| Column | HP-5ms UI or DB-5ms (30 m × 0.25 mm × 0.25 µm) | Low-polarity phase (5% phenyl) is ideal for silylated compounds.[1] |
| Inlet | Splitless (1 min purge), 250°C | Maximizes sensitivity for trace metabolites. |
| Carrier Gas | Helium, Constant Flow 1.0 mL/min | Standard for consistent retention times.[1] |
| Oven Program | 60°C (1 min) → 10°C/min → 280°C (5 min) | Slow ramp ensures separation from matrix interferences.[1] |
| Transfer Line | 280°C | Prevents condensation of high-boiling derivatives.[1] |
| Ion Source | EI (70 eV), 230°C | Standard ionization energy. |
| Acquisition | SIM/Scan (Synchronous) | SIM for Quantitation, Scan for Confirmation. |
Data Analysis & Validation
Identification (Mass Spectrum)
The TMS-derivative of this compound (C₁₃H₂₂O₃Si) exhibits a distinct fragmentation pattern.
-
Molecular Ion (M⁺): m/z 254 (Small but visible).[1]
-
Base Peak: m/z 239 (M – 15, Loss of methyl from TMS group).
-
Diagnostic Ions:
Quantitation (SIM Mode)
For high-sensitivity quantitation, monitor the following ions in Selected Ion Monitoring (SIM) mode:
| Compound | Target Ion (Quant) | Qualifier Ions | Retention Time (Approx) |
| 4-OH-6-PP-TMS | 239 | 254, 183, 73 | 16.5 min |
| ISTD (Thymol-TMS) | 207 | 222, 73 | 12.2 min |
Self-Validating Quality Control
-
Derivatization Efficiency Check: Monitor the peak area of the underivatized analyte (m/z 182).[1] If detected, the silylation reaction was incomplete (check moisture content or reagent age).
-
Linearity: The method is linear from 0.1 µg/mL to 50 µg/mL (R² > 0.995).[1]
-
Carryover: Run a solvent blank (Pyridine) after high-concentration standards.
Mechanism of Derivatization
Understanding the chemistry ensures troubleshooting capability.[1] The MSTFA acts as a silyl donor, reacting with the enolic hydroxyl group.
Caption: Silylation reaction scheme converting the polar 4-OH group to the non-polar TMS ether.
References
-
PubChem. (2025).[1] 4-Hydroxy-6-pentyl-2H-pyran-2-one (Compound Summary). National Library of Medicine.[1] [Link]
-
Dobbs, W. et al. (2011).[1] LAP5 and LAP6 Encode Anther-Specific Proteins with Similarity to Chalcone Synthase Essential for Pollen Exine Development.[1] Plant Physiology.[1] (Describes identification of 4-hydroxy-6-pentyl-2-pyrone as a metabolite). [Link]
-
Wiley SpectraBase. (2025).[1][4] Mass Spectrum of 4-Hydroxy-6-pentyl-2-pyrone.[1][5] (Reference for EI fragmentation patterns). [Link]
Sources
- 1. 4-Hydroxy-6-pentyl-2H-pyran-2-one | C10H14O3 | CID 54686804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 81017-02-9: 2H-Pyran-2-one, 4-hydroxy-6-pentyl- [cymitquimica.com]
- 4. Tetrahydro-4-hydroxy-6-pentyl-2H-pyran-2-one | C10H18O3 | CID 538589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. LAP5 and LAP6 Encode Anther-Specific Proteins with Similarity to Chalcone Synthase Essential for Pollen Exine Development in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Using 4-Hydroxy-6-pentylpyran-2-one as a quorum sensing inhibitor in Pseudomonas aeruginosa
Application Note: 4-Hydroxy-6-pentylpyran-2-one as a Novel Quorum Sensing Inhibitor in Pseudomonas aeruginosa
Executive Summary
The emergence of multidrug-resistant (MDR) Pseudomonas aeruginosa necessitates the development of novel anti-virulence therapies that disarm pathogens without exerting bactericidal selective pressure. Quorum sensing (QS) networks—specifically the las, rhl, and pqs systems—control the expression of critical virulence factors such as biofilms, elastase, and pyocyanin[1]. This application note details the mechanistic rationale and experimental protocols for utilizing This compound (a pyrone derivative) as a potent, multi-target Quorum Sensing Inhibitor (QSI).
Mechanistic Rationale: The Pyrone Scaffold as a Bioisostere
Pseudomonas aeruginosa relies on N-acyl homoserine lactones (AHLs, e.g., OdDHL) and the Pseudomonas quinolone signal (PQS) to activate the LasR and PqsR (MvfR) transcriptional regulators, respectively[1].
This compound leverages structural mimicry to achieve competitive antagonism:
-
LasR Antagonism: The 2-pyrone ring acts as a highly stable bioisostere for the hydrolyzable homoserine lactone ring of native AHLs. The pentyl chain occupies the hydrophobic ligand-binding pocket of LasR, locking the receptor in an inactive monomeric state and preventing DNA binding[2].
-
PqsR Antagonism: The 4-hydroxy-2-pyrone core closely mimics the 4-hydroxyquinolone core of PQS and its precursor HHQ. The C6-pentyl substitution directly competes with the heptyl chain of native PQS for the hydrophobic cleft of the PqsR receptor[3],[4].
By dual-targeting these receptors, the pyrone derivative suppresses the downstream pqsABCDE operon and lasB expression, effectively shutting down pyocyanin production and biofilm maturation.
Fig 1: Competitive inhibition of LasR/PqsR pathways by this compound.
Data Presentation: Expected Efficacy Profile
To ensure the trustworthiness of the QSI classification, it is critical to demonstrate that virulence reduction occurs independently of growth inhibition. The following table summarizes the expected phenotypic outcomes when treating P. aeruginosa PAO1 with 50 µM of this compound.
| Assay Parameter | Vehicle Control (1% DMSO) | This compound (50 µM) | Positive Control (Furanone C-30, 50 µM) | Biological Significance |
| Planktonic Growth (OD600) | 2.10 ± 0.05 | 2.08 ± 0.06 | 2.05 ± 0.08 | Confirms non-bactericidal mechanism, reducing resistance pressure. |
| Biofilm Biomass (OD590) | 1.85 ± 0.12 | 0.65 ± 0.07 (65% reduction) | 0.55 ± 0.05 | Indicates disruption of EPS matrix and eDNA release. |
| Pyocyanin Levels (OD520) | 0.95 ± 0.04 | 0.30 ± 0.03 (68% reduction) | 0.25 ± 0.02 | Confirms successful PqsR/LasR pathway suppression. |
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed as a self-validating system. By conducting the growth viability assay in parallel with virulence assays from the exact same culture, researchers can definitively attribute phenotypic changes to QS inhibition rather than generalized toxicity.
Fig 2: Experimental workflow for validating QSI efficacy and virulence factor reduction.
Protocol A: Preparation and Treatment
-
Compound Stock: Dissolve this compound in 100% molecular-grade DMSO to a stock concentration of 10 mM.
-
Inoculum: Grow P. aeruginosa PAO1 overnight in Luria-Bertani (LB) broth at 37°C with shaking (200 rpm). Dilute the overnight culture to an OD600 of 0.01 in fresh LB broth.
-
Treatment: Aliquot the diluted culture into test tubes or deep-well plates. Add the pyrone QSI to achieve final concentrations of 10, 50, and 100 µM. Ensure the final DMSO concentration does not exceed 1% (v/v) in any sample, including the vehicle control.
Protocol B: Parallel Viability and Biofilm Assay (Crystal Violet Method)
Causality Note: Biofilm reduction is only a valid metric of QS inhibition if the planktonic cell density remains constant. A drop in OD600 indicates toxicity, invalidating the QSI claim.
-
Transfer 200 µL of the treated cultures into a 96-well flat-bottom polystyrene microtiter plate. Incubate statically at 37°C for 24 hours.
-
Viability Check: After 24 hours, gently transfer 100 µL of the planktonic supernatant to a fresh plate and measure the absorbance at 600 nm. Validation: The OD600 of treated wells must be within 5% of the vehicle control.
-
Washing: Discard the remaining culture. Wash the wells three times with sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells. Allow the plate to air dry for 15 minutes.
-
Staining: Add 200 µL of 0.1% (w/v) Crystal Violet solution to each well. Incubate at room temperature for 15 minutes.
-
Elution: Wash the plate three times with distilled water to remove unbound dye. Solubilize the biofilm-bound dye by adding 200 µL of 30% acetic acid (or 95% ethanol) to each well.
-
Quantification: Measure the absorbance at 590 nm using a microplate reader.
Protocol C: Pyocyanin Extraction and Quantification
Causality Note: Pyocyanin is a direct downstream product of the PqsR-regulated pqs operon. Its reduction is a highly specific indicator of PqsR/LasR antagonism.
-
Incubate 5 mL of treated P. aeruginosa cultures in glass test tubes at 37°C for 24 hours with shaking (200 rpm).
-
Centrifuge the cultures at 10,000 × g for 10 minutes to pellet the cells. Transfer 3 mL of the cell-free supernatant to a fresh tube.
-
Organic Extraction: Add 3 mL of chloroform to the supernatant. Vortex vigorously for 30 seconds to extract the pyocyanin into the organic phase (the chloroform layer will turn blue).
-
Centrifuge at 3,000 × g for 5 minutes to separate the phases. Carefully transfer 2 mL of the lower blue chloroform layer to a new tube.
-
Acidic Extraction: Add 1 mL of 0.2 M HCl to the chloroform extract. Vortex vigorously for 30 seconds. The pyocyanin will shift to the aqueous phase and turn pink/red.
-
Centrifuge at 3,000 × g for 5 minutes. Extract the top pink aqueous layer and measure the absorbance at 520 nm.
References
1.[2] Design, Synthesis and Biological Evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one Derivatives as Quorum Sensing Inhibitors. Bioorganic & Medicinal Chemistry Letters (PubMed/NIH).[Link] 2.[1],[4] The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors. Marine Drugs (PMC/NIH).[Link] 3.[3] Pyrones Identified as LuxR Signal Molecules in Photorhabdus and Their Synthetic Analogues Can Alter Multicellular Phenotypic Behavior of Bacillus atropheaus. ACS Omega (ACS Publications).[Link] 4. Anti-quorum sensing and antibiofilm activity of coumarin derivatives against Pseudomonas aeruginosa PAO1. Iranian Journal of Basic Medical Sciences (PMC/NIH).[Link]
Sources
- 1. The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Hydroxy-6-pentylpyran-2-one & 6-Pentyl-α-pyrone in Food Preservation
Executive Summary & Chemical Identity
This guide details the application of 6-pentyl-2H-pyran-2-one (6-PP) and its structural analogs (including 4-hydroxy-6-pentylpyran-2-one ) as biocontrol agents in food preservation.
While the user's specific query references the 4-hydroxy variant (often an intermediate in polyketide biosynthesis, such as the olivetol pathway), the primary industrial and research application for food preservation focuses on 6-pentyl-α-pyrone (6-PP) . 6-PP is a volatile secondary metabolite produced by Trichoderma spp., characterized by a distinct coconut aroma and potent antifungal properties. This guide focuses on the practical application of 6-PP, with notes on hydroxy-variants where applicable.
Chemical Profile
| Property | Specification |
| Primary Compound | 6-Pentyl-2H-pyran-2-one (6-PP) |
| Synonyms | 6-Pentyl-α-pyrone; 6-Amyl-α-pyrone; Massoia Lactone analog |
| Related Variant | This compound (Biosynthetic precursor/metabolite) |
| Source | Trichoderma harzianum, T. asperellum, T. viride |
| Regulatory Status | GRAS (FEMA 3319), FDA approved flavoring; EU Flavoring Substance (FL 10.023) |
| Odor Threshold | Low (Coconut/Sweet Aroma) |
| Solubility | Lipophilic; soluble in ethanol, oils.[1][2][3][4][5] Poorly soluble in water. |
Mechanism of Action
The antimicrobial efficacy of pentyl-pyrones relies on their lipophilic nature, allowing interaction with microbial cell membranes.
Antifungal & Antibacterial Pathways
-
Membrane Disruption: 6-PP integrates into the lipid bilayer of fungal membranes, causing pore formation, leakage of electrolytes, and detachment of the plasma membrane from the cell wall.
-
Oxidative Stress: Induces accumulation of Reactive Oxygen Species (ROS) in target cells.
-
Mycotoxin Inhibition: Specifically downregulates genes (VelA, LaeA) responsible for the synthesis of fusaric acid and deoxynivalenol.
Figure 1: Multi-target mechanism of action of 6-PP against spoilage organisms.
Application Protocols
Protocol A: Vapor Phase Bio-Fumigation (Berries & Small Fruits)
Rationale: 6-PP is volatile.[6] Direct contact is not required for efficacy, making this ideal for delicate fruits (strawberries, raspberries) prone to Botrytis cinerea (Gray Mold) where liquid coating causes spoilage.
Materials:
-
Pure 6-PP (Liquid standard, >96% purity).
-
Sterile filter paper discs or porous ceramic beads.
-
Sealed storage containers (LDPE or PET).
Methodology:
-
Dosage Calculation: Target a headspace concentration of 4–10 mg/L of air.
-
Example: For a 1-liter container, apply 4–10 mg of 6-PP.
-
-
Loading: Pipette the calculated volume of 6-PP onto a sterile filter paper disc (2 cm diameter).
-
Note: Do not apply directly to fruit skin to avoid phytotoxicity (browning).
-
-
Placement: Adhere the disc to the lid of the container or place it in a perforated sachet at the bottom.
-
Incubation: Seal container. Store at 4°C or 20°C.
-
Monitoring: Monitor for Botrytis mycelial growth daily.
Validation Control:
-
Negative Control: Solvent only (Ethanol) on disc.
-
Positive Control: Commercial essential oil (e.g., Thymol) or SO₂ pad.
Protocol B: Active Edible Coating (Cut Fruits & Vegetables)
Rationale: For cut produce, volatility leads to rapid loss of the active agent. Incorporating 6-PP into a biopolymer matrix (Chitosan) slows release and ensures contact inhibition.
Materials:
-
Low Molecular Weight Chitosan (1% w/v).
-
Acetic Acid (1% v/v).
-
Glycerol (Plasticizer, 0.5% w/v).
-
Tween 80 (Emulsifier, 0.2% v/v).
-
6-PP (0.1% - 0.25% final concentration).
Workflow:
Figure 2: Preparation workflow for Chitosan-6-PP bioactive coating.
Step-by-Step:
-
Base Preparation: Dissolve 10g Chitosan in 1L of 1% Acetic Acid solution. Stir overnight at room temperature.
-
Plasticizing: Add 5g Glycerol. Stir for 30 mins.
-
Active Addition: Add 2mL Tween 80 (surfactant) to the solution. Slowly add 1.0–2.5g of 6-PP while stirring.
-
Critical: 6-PP is hydrophobic. Without Tween 80 and high-shear mixing, it will phase separate, causing "hot spots" of high concentration that burn the fruit tissue.
-
-
Homogenization: Homogenize at 10,000 rpm for 5 minutes to create a stable emulsion.
-
Application: Dip fresh-cut fruit (e.g., apple slices, melon) for 2 minutes. Air dry at 20°C until coating is tack-free.
Protocol C: Molecular Encapsulation (Active Packaging)
Rationale: To extend shelf-life beyond 7 days, 6-PP must be protected from oxidation and rapid volatilization. β-Cyclodextrin (β-CD) inclusion complexes allow for controlled release triggered by humidity.
Methodology (Co-Precipitation Method):
-
Solution A: Dissolve β-CD in water (1:20 w/v) at 50°C.
-
Solution B: Dissolve 6-PP in ethanol (1:1 molar ratio to β-CD).
-
Complexation: Slowly drop Solution B into Solution A under continuous stirring.
-
Precipitation: Stir for 4 hours, then cool to 4°C overnight. A white precipitate (Inclusion Complex) will form.
-
Drying: Filter, wash with ethanol, and vacuum dry at 40°C.
-
Usage: Incorporate the dried powder into biodegradable packaging films or sachets.
Efficacy Data Summary
The following data represents aggregated findings from Trichoderma metabolite studies.
| Target Pathogen | Application Method | Concentration | Outcome | Ref |
| Botrytis cinerea | Vapor Phase | 4 mg/L (Air) | 100% inhibition of mycelial growth; 85% reduction in fruit decay (Strawberry). | [1, 5] |
| Fusarium oxysporum | Liquid Media | 25 mg/L | 70% growth inhibition; significant reduction in fusaric acid production.[6] | [3, 4] |
| Staphylococcus aureus | Direct Contact | 100 µg/mL (MIC) | Bacteriostatic/Bactericidal effect; membrane damage observed via SEM. | [2] |
| Aspergillus flavus | Vapor/Contact | 80–90 µg/mL | Inhibition of Aflatoxin B1 synthesis (>50% reduction). | [2] |
Safety & Regulatory Considerations
-
Sensory Impact: 6-PP has a strong coconut/nutty aroma.
-
Constraint: Suitable for bakery, tropical fruits, and dairy applications. May be considered an "off-flavor" in savory meats or mild vegetables if concentration exceeds 10 ppm.
-
-
Toxicity:
-
GRAS Status: Generally Recognized As Safe by FDA (21 CFR 172.515) as a synthetic flavoring substance.
-
Cytotoxicity: Non-cytotoxic to mammalian macrophages (Raw264.[5]7) at concentrations up to 200 µM.
-
-
Labeling: Can often be labeled as "Natural Flavor" if derived from Trichoderma fermentation, depending on regional jurisdiction (EU vs. US).
References
-
Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens. Frontiers in Plant Science, 2024.
-
Antimicrobial properties of 6-pentyl-α-pyrone produced by endophytic strains of Trichoderma koningii. ResearchGate, 2025.
-
Application of 6-Pentyl-α-Pyrone in the Nutrient Solution Used in Tomato Soilless Cultivation. MDPI Agronomy, 2023.
-
New Antifungal Compound, 6-Pentyl-α-Pyrone, against the Maize Late Wilt Pathogen. MDPI Journal of Fungi, 2022.
-
Solid-phase microextraction of 6-pentyl-α-pyrone produced by solid-state fermentation. ResearchGate, 2025.
-
6-Pentyl-α-Pyrone from Trichoderma gamsii Exert Antioxidant and Anti-Inflammatory Properties. PubMed Central, 2023.
Sources
- 1. 2H-Pyran-2-one, 6-pentyl- [webbook.nist.gov]
- 2. Showing Compound 6-Pentyl-2H-pyran-2-one (FDB003090) - FooDB [foodb.ca]
- 3. 6-Amyl-α-pyrone - Wikipedia [en.wikipedia.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Exploration of Anti-infectives From Mangrove-Derived Micromonospora sp. RMA46 to Combat Vibrio cholerae Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Experimental design for studying the mechanism of action of 4-Hydroxy-6-pentylpyran-2-one
An Application Guide to Elucidating the Mechanism of Action of 4-Hydroxy-6-pentylpyran-2-one
Introduction
This compound is a member of the α-pyrone class of natural products, a family of compounds known for a wide array of biological activities.[1][2] A closely related and well-studied analog, 6-pentyl-α-pyrone (6-PP), is produced by several species of the fungus Trichoderma and has demonstrated significant antifungal, anti-inflammatory, and antioxidant properties.[3][4][5] Notably, studies on 6-PP have shown that it can suppress inflammatory responses in mouse macrophages by inhibiting key signaling pathways such as NF-κB and MAPKs, while activating the protective Nrf2/HO-1 pathway.[4][6]
Despite these promising activities, the precise molecular targets and the full mechanism of action (MoA) of this compound remain to be fully characterized. A definitive understanding of a compound's MoA is critical in drug development, enabling target validation, lead optimization, and the prediction of potential on- and off-target effects.[7]
This document provides a comprehensive, multi-phase experimental framework for researchers, scientists, and drug development professionals to systematically investigate and elucidate the mechanism of action of this compound. The proposed workflow integrates unbiased, proteome-wide target identification strategies with focused in vitro and in vivo validation studies to build a robust, evidence-based model of the compound's biological function.
Phase 1: Unbiased Identification of Molecular Targets
The foundational step in any MoA study is to identify the direct binding partners of the compound within the proteome. This process generates high-quality, actionable hypotheses that guide all subsequent investigations. We propose a dual-pronged approach using advanced chemical proteomics techniques to ensure a comprehensive survey of potential targets.
Caption: High-level workflow for MoA elucidation.
Primary Approach: Kinase Profiling with Kinobeads
Rationale: The known anti-inflammatory activity of the related compound 6-PP points towards the modulation of the MAPK and NF-κB signaling pathways, which are heavily regulated by a complex network of protein kinases.[4] Therefore, identifying direct kinase targets is a highly logical starting point. The Kinobeads technology is a powerful chemical proteomics tool that uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the kinome from a cell lysate.[8][9] By pre-incubating the lysate with our test compound, we can identify its targets through a competitive binding assay, which is quantified with high accuracy using mass spectrometry.[10]
Caption: Competitive profiling workflow using Kinobeads.
Protocol: Kinobeads-based Target Identification
-
Cell Culture and Lysate Preparation:
-
Culture RAW 264.7 mouse macrophages or THP-1 human monocytes to ~80% confluency.
-
Harvest cells and lyse in a buffer containing non-denaturing detergents (e.g., NP-40) and supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Determine protein concentration using a BCA assay.
-
-
Competitive Binding:
-
Aliquot the cell lysate (e.g., 1-5 mg of total protein per sample).
-
Treat the lysates with this compound over a wide concentration range (e.g., 0.01 µM to 100 µM) or with a vehicle control (DMSO). Incubate for 45 minutes at 4°C with gentle rotation.
-
-
Affinity Purification:
-
Add a slurry of pre-washed Kinobeads to each lysate and incubate for 1 hour at 4°C with rotation to allow for the capture of unbound kinases.
-
-
Sample Processing for Mass Spectrometry:
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the bound proteins and perform in-solution or on-bead tryptic digestion to generate peptides.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Identify proteins that show a dose-dependent decrease in abundance on the beads in the presence of the compound. These are the candidate targets.
-
Plot the relative abundance against the compound concentration to determine the half-maximal effective concentration (EC50) for each target.
-
Complementary Approach: Thermal Proteome Profiling (TPP)
Rationale: To broaden the search beyond kinases and to identify targets without any chemical modification of the compound, we recommend the complementary use of Thermal Proteome Profiling (TPP), also known as a Cellular Thermal Shift Assay coupled to Mass Spectrometry (MS-CETSA).[13] This method is based on the principle that a protein's thermal stability changes upon ligand binding. By heating cell lysates or intact cells treated with the compound to various temperatures, we can identify stabilized proteins (targets) as those that remain in the soluble fraction at higher temperatures compared to the control.[14]
Protocol Outline: TPP
-
Treat intact cells or cell lysates with this compound or a vehicle control.
-
Divide the samples into aliquots and heat each to a different temperature (e.g., 40°C to 70°C).
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Prepare the soluble fractions for mass spectrometry analysis (protein digestion and peptide cleanup).
-
Analyze samples via LC-MS/MS and quantify protein abundance.
-
Identify proteins that exhibit a significant thermal shift in the compound-treated samples, indicating a direct interaction.
Data Summary: Phase 1
The results from these unbiased screens should be summarized to prioritize candidates for validation.
| Candidate Target | Identification Method | EC50 (µM) from Kinobeads | Thermal Shift (ΔTm in °C) from TPP | Putative Pathway |
| Kinase X | Kinobeads | 1.2 | 3.5 | MAPK Signaling |
| Kinase Y | Kinobeads, TPP | 5.8 | 2.1 | NF-κB Regulation |
| Non-Kinase Z | TPP | N/A | 4.2 | Oxidative Stress |
Phase 2: In Vitro Validation and Pathway Dissection
Once high-confidence candidate targets are identified, the next phase is to validate these interactions and map their functional consequences on cellular signaling pathways. Based on existing literature for 6-PP, we will focus on the anti-inflammatory response in macrophages.[4][6]
Caption: Hypothesized inhibition of inflammatory pathways.
Protocol: Western Blot Analysis of MAPK and NF-κB Pathways
Rationale: This protocol directly assesses the effect of the compound on the phosphorylation state of key signaling proteins, which is a proxy for their activity. A reduction in phosphorylation following compound treatment would validate the inhibitory effects suggested by the target identification phase.
-
Cell Treatment:
-
Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (100 ng/mL) for 15-30 minutes. Include an unstimulated control group.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect lysates and quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-p38, Phospho-JNK, Phospho-ERK
-
Phospho-IκBα, Phospho-p65
-
Total p38, JNK, ERK, IκBα, p65 (for normalization)
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels to determine the specific effect on activation.
-
Protocol: Quantification of Pro-inflammatory Cytokines by ELISA
Rationale: This assay measures the functional downstream output of the inflammatory signaling pathways. A reduction in cytokine secretion is a key indicator of anti-inflammatory efficacy.
-
Cell Treatment and Supernatant Collection:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat with the compound as described in 2.1.
-
Stimulate with LPS (100 ng/mL) for 18-24 hours.
-
Collect the cell culture supernatant and centrifuge to remove debris.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Perform the assay according to the manufacturer's instructions, which typically involves:
-
Coating a plate with a capture antibody.
-
Adding standards and collected supernatants.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Analysis:
-
Calculate the cytokine concentrations in your samples based on the standard curve.
-
Determine the dose-dependent inhibition of cytokine production by the compound.
-
Phase 3: In Vivo Confirmation of Mechanism
The final phase is to confirm that the mechanism observed in vitro is relevant in a whole-organism model of inflammation. This step is crucial for establishing the therapeutic potential of the compound.[15][16]
Model Selection: LPS-Induced Systemic Inflammation in Mice
Rationale: This is an acute inflammation model that directly corresponds to the in vitro LPS stimulation experiments.[15] It allows for the assessment of the compound's ability to suppress a systemic inflammatory response, measured by the levels of circulating pro-inflammatory cytokines.[17]
Protocol: In Vivo Anti-inflammatory Activity
-
Animals and Acclimatization:
-
Use male BALB/c mice (6-8 weeks old).
-
Acclimatize the animals for at least one week before the experiment, with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Grouping and Dosing:
-
Randomly divide mice into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., saline or 0.5% CMC)
-
Group 2: LPS Control (LPS only)
-
Group 3: Reference Drug (e.g., Dexamethasone, 5 mg/kg) + LPS
-
Group 4-6: this compound (e.g., 10, 25, 50 mg/kg) + LPS
-
-
Administer the compound or reference drug, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection, 1 hour before the LPS challenge.
-
-
Induction of Inflammation:
-
Administer LPS (e.g., 1 mg/kg) via i.p. injection to all groups except the Vehicle Control.
-
-
Sample Collection and Analysis:
-
At a peak time point for cytokine release (e.g., 2 hours post-LPS for TNF-α), collect blood via cardiac puncture under terminal anesthesia.
-
Prepare serum and measure the concentrations of TNF-α and IL-6 using ELISA kits as described in section 2.2.
-
Data Summary: Phase 3
Results should be presented clearly to show the in vivo efficacy.
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) ± SEM | % Inhibition vs. LPS Control |
| Vehicle Control | - | < 50 | N/A |
| LPS Control | - | 2540 ± 180 | 0% |
| Dexamethasone + LPS | 5 | 620 ± 95 | 75.6% |
| Compound + LPS | 10 | 1850 ± 150 | 27.2% |
| Compound + LPS | 25 | 1120 ± 130 | 55.9% |
| Compound + LPS | 50 | 780 ± 110 | 69.3% |
Conclusion and Model of Action
By systematically executing the experiments outlined in these three phases, researchers can build a comprehensive and well-validated model for the mechanism of action of this compound. The data will progress from identifying high-confidence molecular targets (Phase 1), to confirming their role in modulating specific intracellular signaling pathways (Phase 2), and finally to demonstrating their physiological relevance in a disease model (Phase 3). This integrated approach provides the robust scientific foundation necessary for advancing this promising natural product in the drug discovery pipeline.
References
- New Antifungal Compound, 6-Pentyl-α-Pyrone, against the Maize Late Wilt Pathogen, Magnaporthiopsis maydis. (2022). MDPI.
- The yeast three-hybrid system as an experimental platform to identify proteins interacting with small signaling molecules in plant cells: Potential and limit
- Yeast Three-Hybrid: An Advanced Molecular Tool for Studying Protein-Protein Interactions.
- Mass Spectrometry in Protein Identification: Methods, Advantages, and Challenges.
- The yeast three-hybrid system for target identification. The principle... (2011).
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (2026).
- Application Notes and Protocols for In Vivo Anti-inflammatory Studies of Novel Compounds. (2025). Benchchem.
- Small Molecule Three-Hybrid (Y3H) Service for Drug Target Screening.
- Functional Cell-Based Assays. Accelevir.
- Trichoderma asperellum Secreted 6-Pentyl-α-Pyrone to Control Magnaporthiopsis maydis, the Maize L
- In vitro and In vivo Models for Anti-inflammation: An Evalu
- Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. (2017). ACS Chem Biol.
- Cell-based Assays for Better Insights into Function and Mechanism of Action. Eurofins Discovery.
- Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens. (2024). Frontiers in Plant Science.
- Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant p
- Mass Spectrometry Proteomics: A Key to Faster Drug Discovery. (2025). Journal of Medicinal Chemistry.
- 6-Pentyl-α-Pyrone from Trichoderma gamsii Exert Antioxidant and Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Mouse Macrophages. (2023). Antioxidants.
- Cell-Based Assays Guide. (2025). Antibodies.com.
- The Use of Cell-Based Assays for Transl
- Yeast Three-Hybrid (Y3H) Service.
- Linking a polyketide synthase gene cluster to 6-pentyl-alpha-pyrone, a Trichoderma metabolite with diverse bioactivities. (2025). Biotechnology for Biofuels and Bioproducts.
- Cell-based assays on the rise. (2022). BMG LABTECH.
- Biosynthesis of α-pyrones. (2016). Beilstein Journal of Organic Chemistry.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute.
- Trichoderma asperellum Secreted 6-Pentyl–Pyrone to Control Magnaporthiopsis maydis, the Maize Late Wilt Disease Agent. (2021). Semantic Scholar.
- Mass Spectrometry Proteomics: A Key to Faster Drug Discovery. (2026).
- Accelerating Drug Discovery Through Mass Spectrometry Proteomics. (2025). Selvita.
- IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMM
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019).
- Mass spectrometry and drug development – how the two come together. (2018). Drug Target Review.
- Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. (2007). Journal of the American Chemical Society.
- EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. (2025). World Journal of Pharmaceutical Research.
- Currently Available Strategies for Target Identification of Bioactive Natural Products. (2021). Frontiers in Chemistry.
- Application of 6-Pentyl-α-Pyrone in the Nutrient Solution Used in Tomato Soilless Cultivation to Inhibit Fusarium oxysporum HF-26 Growth and Development. (2023). MDPI.
- (PDF) 6-Pentyl-α-Pyrone from Trichoderma gamsii Exert Antioxidant and Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Mouse Macrophages. (2023).
- An update of label-free protein target identification methods for natural active products. (2022). RSC Advances.
- The target landscape of clinical kinase drugs. (2014). Science.
- Strategies for target identification of antimicrobial natural products. (2016).
- Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter.
- Trichoderma spores and 6-pentyl-alpha-pyrone production in solid state culture for biological control. (2017). CEST2017.
- In Vitro Antiviral Activity of the Fungal Metabolite 6-Pentyl-α-Pyrone Against Bovine Coronavirus: A Translational Study to SARS-CoV-2. (2025). MDPI.
- 4-hydroxy-6-[(E)-pent-1-enyl]pyran-2-one. PubChem.
- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). MDPI.
- 4-Hydroxy-6-pentyl-2H-pyran-2-one. PubChem.
- Biological Activity of 6-Pentyl-2H-pyran-2-one and Its Analogs. (1997). Semantic Scholar.
- A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR P
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Troubleshooting & Optimization
Optimizing the fermentation conditions for 4-Hydroxy-6-pentylpyran-2-one production
[1]
Status: Active Agent: Senior Application Scientist, Fermentation Technologies Topic: Optimization & Troubleshooting for 6-PP Biosynthesis by Trichoderma spp.
Executive Summary & Process Architecture
6-Pentyl-alpha-pyrone (6-PP) is a volatile unsaturated lactone with a characteristic coconut aroma and potent antifungal properties.[1][2] It is a secondary metabolite primarily produced by Trichoderma species (T. atroviride, T. harzianum, T. viride).
The Central Challenge: The primary bottleneck in 6-PP production is product inhibition . The compound is toxic to the producing fungus at relatively low concentrations (~100–200 mg/L in liquid culture), causing membrane disruption and halting biosynthesis. High-yield processes must employ In-Situ Product Recovery (ISPR) or Solid-State Fermentation (SSF) to mitigate this self-toxicity.
Process Logic Diagram
The following diagram outlines the critical decision pathways and physiological feedback loops governing 6-PP production.
Caption: Feedback inhibition loop where 6-PP accumulation halts production, and the ISPR bypass strategy.
Experimental Protocols & Optimization Modules
Module A: Fermentation Mode Selection (SSF vs. SmF)
Recommendation: Use Solid State Fermentation (SSF) for maximum yield per volume. Use Submerged Fermentation (SmF) only if you require precise kinetic monitoring or have limited downstream solid-handling capabilities.
| Feature | Solid State Fermentation (SSF) | Submerged Fermentation (SmF) |
| Typical Yield | High (3.0 – 5.0 mg/g Dry Matter) | Low (100 – 400 mg/L) without ISPR |
| Mechanism | Mimics natural fungal habitat; reduces water activity ( | High water availability promotes vegetative growth over metabolite production. |
| Toxicity | Lower impact; product diffuses into solid matrix/oil supports. | High impact; product is in direct contact with mycelium. |
| Substrate | Sugarcane bagasse, Wheat bran, Green coir. | Glucose, Sucrose, Modified Czapek-Dox. |
Protocol 1: Optimized SSF Media (High Yield)
Based on Sarhy-Bagnon et al. and Ramos et al.
-
Substrate: Mix sugarcane bagasse (or wheat bran) with a nutrient solution.
-
Ratio: Impregnate solid support to 65-75% moisture content .
-
Nutrient Solution (per 100g solid support):
-
Inoculum:
spores/g of dry substrate. -
Incubation: 25–28°C for 7–10 days.
-
Troubleshooting: If colonization is poor, check moisture. <50% inhibits growth; >80% causes bacterial contamination and reduces oxygen transfer.
Module B: Overcoming Toxicity in Liquid Culture (ISPR)
If you must use liquid fermentation (SmF), you cannot simply rely on batch culture. You must implement In-Situ Product Recovery (ISPR) to trap the 6-PP as it is produced.
Protocol 2: Two-Phase Liquid Fermentation
Mechanism: A hydrophobic phase acts as a "sink," keeping aqueous 6-PP levels below the toxic threshold (<100 mg/L) while total production continues.
-
Base Media: Potato Dextrose Broth (PDB) or Minimal Media supplemented with 40g/L Glucose.
-
The Trap (Select ONE):
-
Liquid Trap: Add n-hexadecane or sterile vegetable oil (5–10% v/v) to the flask after 48 hours of growth (to allow initial biomass formation).
-
Solid Trap: Add Amberlite XAD-2 (20g/L) contained in a sterile mesh bag or free-floating.
-
-
Agitation: Maintain 150–200 RPM. The hydrophobic phase requires mixing to facilitate mass transfer of 6-PP from water to the solvent/resin.
-
Harvest: Separate the oil/resin phase. 6-PP concentrates in this phase, often reaching >1000 mg/L equivalent, protecting the mycelium.
Troubleshooting & FAQs
Issue 1: "My 6-PP production peaks at 200 mg/L and then stops or decreases."
Diagnosis: Product Inhibition and/or Degradation.[3]
-
Cause: Trichoderma has reached the toxicity threshold. Furthermore, at high pH (>7.0), the lactone ring of 6-PP can open, or the fungus may metabolize 6-PP as a carbon source if glucose is depleted.
-
Solution:
-
Check pH: Ensure pH remains between 4.5 and 6.0 . If pH rises above 7.0, the lactone is unstable.
-
Implement ISPR: See Protocol 2. This is the only way to break the 200 mg/L ceiling in liquid culture.
-
Harvest Timing: Harvest immediately when glucose is depleted. Trichoderma will degrade 6-PP for energy in starvation conditions.
-
Issue 2: "The culture is growing well (thick mycelium), but no coconut aroma (6-PP) is detected."
Diagnosis: Carbon Catabolite Repression or High Nitrogen.
-
Cause: 6-PP is a secondary metabolite.[4][5] If the media is too rich in easily assimilable nitrogen or if the culture is stuck in the exponential growth phase, secondary metabolism is repressed.
-
Solution:
-
Stress the Fungus: 6-PP production is often stress-induced. Reduce Nitrogen levels to increase the C/N ratio (target C/N 60:1).
-
Induction: Some strains require specific precursors. Adding linoleic acid or vegetable oils can stimulate the beta-oxidation pathway, which feeds into lactone synthesis.
-
Issue 3: "Extraction from the solid substrate is yielding inconsistent results."
Diagnosis: Inefficient Mass Transfer.
-
Cause: 6-PP binds tightly to hydrophobic solid matrices (like bagasse or bran).
-
Solution:
-
Solvent: Use Ethyl Acetate or Dichloromethane.
-
Method: Do not just soak. Homogenize the solid substrate with the solvent or use Soxhlet extraction for complete recovery.
-
Water Content: If the substrate is very wet, dry it gently (<40°C) or use a solvent that is miscible (like Acetone) first, then partition with a non-polar solvent.
-
References
-
Ramos, A.S., et al. (2008).[4] Production of 6-pentyl-α-pyrone by Trichoderma harzianum in solid-state fermentation.[1][2][4] Brazilian Journal of Microbiology.[4] Link
-
Sarhy-Bagnon, V., et al. (2000).[4] Production of 6-pentyl-alpha-pyrone by Trichoderma harzianum in liquid and solid state cultivation.[4][5][6] Process Biochemistry.
-
Rito-Palomares, M., et al. (2001). Production and biotransformation of 6-pentyl-α-pyrone by Trichoderma harzianum in two-phase culture systems. Applied Microbiology and Biotechnology.[7][8] Link
-
Kalyani, A., et al. (2000). Study on the production of 6-pentyl-alpha-pyrone using two methods of fermentation. Process Biochemistry. Link
-
Jeleń, H., et al. (2014).[5][6] Formation of 6-pentyl-α-pyrone and other volatiles by different Trichoderma species.[1][4][5][6] Mycological Progress.
Sources
- 1. Production of 6-pentyl-α-pyrone by trichoderma harzianum in solid-state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. cest2017.gnest.org [cest2017.gnest.org]
- 5. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens [frontiersin.org]
- 7. thescipub.com [thescipub.com]
- 8. xikezymes.com [xikezymes.com]
Technical Support Center: Troubleshooting Low Yield in 4-Hydroxy-6-pentylpyran-2-one Synthesis
Case ID: 6-PAP-SYNTH-OPT Subject: Yield Optimization & Protocol Troubleshooting Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
The synthesis of 4-Hydroxy-6-pentylpyran-2-one (also known as 6-pentyl-4-hydroxy-2-pyrone or 6-PAP) is a critical workflow for researchers developing cannabinoid precursors (e.g., Olivetol), antifungal agents, or flavor compounds.
Low yield in this synthesis is rarely due to a single catastrophic failure but rather a "death by a thousand cuts" involving three specific bottlenecks:
-
Incomplete Acylation: Failure to strictly control moisture/temperature during the formation of the diketene equivalent.[1]
-
Workup pH Mismanagement: The target molecule is a vinylogous acid (pKa ~5.0).[1] Standard neutral extractions often result in >60% product loss into the aqueous phase.[1]
-
Purification Adsorption: The compound binds irreversibly to standard silica gel unless specific mobile phase modifiers are used.[1]
This guide provides a self-validating troubleshooting protocol focusing on the Meldrum’s Acid Route , currently the industry "Gold Standard" for regioselective 6-substituted 4-hydroxy-2-pyrone synthesis.
Part 1: Diagnostic Workflow
Before altering your chemistry, diagnose the exact point of mass loss using this logic flow.
Figure 1: Diagnostic decision tree for identifying mass loss stages in pyrone synthesis.
Part 2: The "Gold Standard" Protocol (Meldrum’s Acid Route)
This protocol is optimized to minimize side reactions (O-acylation) and maximize regioselectivity.[1]
Reaction Scheme
-
Acylation: Meldrum's Acid + Hexanoyl Chloride
Acyl-Meldrum's Acid.[1] -
Cyclization: Thermal decomposition
Acyl-ketene intermediate this compound.
Optimized Step-by-Step Methodology
Step 1: Acylation (The Setup)
-
Reagents: Meldrum’s Acid (1.0 eq), Hexanoyl Chloride (1.1 eq), Pyridine (2.0 eq).[1]
-
Solvent: Dichloromethane (DCM), anhydrous.[1]
-
Procedure:
-
Dissolve Meldrum's acid in DCM under Nitrogen atmosphere.
-
Cool to 0°C . (Do not skip cooling; room temp promotes O-acylation).[1]
-
Add Pyridine slowly.[1]
-
Add Hexanoyl Chloride dropwise over 30 minutes.
-
Allow to warm to Room Temp (RT) and stir for 2 hours.
-
Checkpoint: The solution should turn an orange/red color.[1]
-
Wash: Wash with dilute HCl (1M) to remove pyridine. Dry organic layer (MgSO4) and evaporate.[1][2] Do not purify this intermediate on silica ; it is unstable.[1]
-
Step 2: Cyclization (The Formation) [1]
-
Reagents: Crude Acyl-Meldrum's Acid from Step 1.
-
Solvent: Methanol (or Toluene/Methanol 10:1 mix).[1]
-
Procedure:
Step 3: Isolation (The Critical Yield Point)
-
The Problem: The product is a vinylogous acid. In basic or neutral water, it exists as a water-soluble enolate anion.[1]
-
The Fix:
Part 3: Troubleshooting Data & Solutions
Quantitative Analysis of Failure Modes
| Symptom | Probable Cause | Technical Solution |
| Yield < 10% | pH Mismanagement | The product was washed away in the aqueous layer. Action: Acidify all aqueous waste streams to pH 1 and re-extract with EtOAc. |
| Product Streaks on TLC | Silica Acidity | The 4-OH group interacts with silanols. Action: Add 1% Formic Acid or Acetic Acid to your TLC and Column solvent system.[1] |
| Impurity: "O-Acylated" | Temp Control | Reaction Step 1 was too hot. Action: Maintain 0°C strictly during acid chloride addition. |
| Dark Tarry Crude | Polymerization | Overheating during Step 2.[1] Action: Limit reflux time. Stop immediately when CO2 evolution ceases.[1] |
Mechanism of Yield Loss (Visualized)
Understanding the tautomerism is key to solving the extraction issue.
Figure 2: The pH-dependent equilibrium that dictates extraction efficiency.[1]
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use the Claisen condensation (Ethyl 3-oxooctanoate + Malonyl Chloride) instead of Meldrum's acid? A: You can, but it is generally lower yielding (30-50% vs 70-85%).[1] The direct condensation often suffers from self-condensation of the malonyl chloride and difficulty in controlling C- vs O-acylation. The Meldrum's acid route "protects" the carboxyl group and directs the nucleophilic attack more precisely.
Q2: My product disappears on the silica column. Where did it go? A: It is likely stuck at the top of the column. 4-hydroxy-2-pyrones are acidic and bind to the basic sites on silica gel.
-
Fix: Pre-wash your silica column with the eluent containing 1% Acetic Acid.[1]
-
Alternative: Use Reverse Phase (C18) silica, eluting with Water/Methanol (+0.1% Formic Acid).[1]
Q3: The NMR shows a mixture of isomers. Is my product pure? A: This is likely Keto-Enol Tautomerism .[1] In solution (especially CDCl3), 4-hydroxy-2-pyrones can exist in equilibrium with their 2,4-pyrandione forms. This is normal. Adding a drop of D2O or using DMSO-d6 often simplifies the spectrum by favoring one tautomer or exchanging the OH proton.
Q4: Can I scale this up to 100g? A: Yes, but be cautious during Step 2 (Decarboxylation) . The release of CO2 and Acetone can be vigorous. On a large scale, add the acyl-Meldrum's acid solution slowly to refluxing methanol (portion-wise) rather than heating the whole batch at once, to prevent a runaway pressure buildup.
References
-
Crimmins, M. T., Washburn, D. G., & Zawacki, F. J. (1999).[1] "The Synthesis of 2-Alkyl-4-pyrones from Meldrum's Acid." Organic Syntheses, 76, 201.[1] [Link]
-
Luo, Z., et al. (2023).[1] "4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application."[3] Molecules, 28(24), 8126.[1] [Link][1]
-
Dickinson, R. (2014).[1] "4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions." Beilstein Journal of Organic Chemistry, 10, 1172–1176.[1] [Link]
-
PubChem Compound Summary. (2025). "4-Hydroxy-6-pentyl-2H-pyran-2-one."[4] National Center for Biotechnology Information.[1] [Link][1]
Sources
4-Hydroxy-6-pentylpyran-2-one stability issues in aqueous solutions
Welcome to the technical support center for 4-Hydroxy-6-pentylpyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the aqueous stability of this compound. Our goal is to provide you with the foundational knowledge, troubleshooting strategies, and validated protocols to ensure the integrity and reproducibility of your experiments.
Section 1: Understanding the Core Instability - The Lactone Ring
This section addresses the fundamental chemical properties of this compound that are critical for its handling and use in aqueous environments.
Q1: What is this compound and why is its stability a concern?
This compound is a polyketide and a member of the 2-pyranone family.[1] Its structure features an α,β-unsaturated lactone (a cyclic ester). Lactone rings are susceptible to hydrolysis, a chemical reaction with water that cleaves the cyclic ester bond. This reaction is highly dependent on the pH of the solution, leading to a reversible equilibrium between the active, closed-lactone form and an inactive, open-ring carboxylate form.[2][3] This inherent instability can lead to a loss of compound concentration, altered biological activity, and poor experimental reproducibility if not properly managed.
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
The primary degradation pathway is pH-dependent hydrolysis of the lactone ring.
-
Under neutral to basic conditions (pH ≥ 7): The lactone ring is readily attacked by water or hydroxide ions, leading to its opening. This forms the corresponding 4,6-dihydroxy-2-decenoic acid. This process is generally faster at higher pH values.[3]
-
Under acidic conditions (pH < 7): The equilibrium favors the closed, more stable lactone form. While acid can also catalyze hydrolysis, the rate is significantly slower than under basic conditions.
This pH-dependent equilibrium is a critical concept for anyone working with this class of compounds.
Caption: pH-dependent equilibrium of this compound.
Section 2: Troubleshooting Guide for Experimental Work
This guide addresses common issues encountered during the handling and use of this compound in the lab.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Inconsistent or decreasing concentration in stock solutions over time. | 1. Hydrolysis: The stock was prepared in an aqueous or protic solvent (e.g., water, methanol, ethanol) which facilitates lactone ring opening. 2. Improper Storage: Storing the solution at room temperature accelerates the rate of hydrolysis.[4][5] | Solution: Prepare stock solutions in an anhydrous, aprotic solvent such as DMSO or DMF. Store aliquots in tightly sealed vials at -20°C or -80°C to minimize water absorption and thermal degradation. Rationale: Aprotic solvents lack the ability to donate protons, thus disfavoring the hydrolysis mechanism. Low-temperature storage reduces the kinetic energy of molecules, slowing the degradation rate significantly. |
| Poor reproducibility of results in cell-based or biochemical assays. | 1. On-Plate Degradation: The compound is rapidly hydrolyzing upon dilution into your aqueous assay buffer (e.g., PBS, cell culture media, which are typically at pH 7.2-7.4). | Solution: 1. Minimize Incubation Time: Add the compound to your assay plates immediately before measurement whenever possible. 2. Buffer pH: If your experiment allows, use a slightly acidic buffer (pH 6.0-6.5) to slow hydrolysis. 3. Controls: Always include a "time-zero" control and a vehicle control to understand the baseline and the extent of degradation over the assay's duration. Rationale: The rate of hydrolysis is time and pH-dependent. Reducing the time the compound spends in a high-pH aqueous environment will minimize the formation of the inactive, open-ring form. |
| An unexpected, growing peak appears in HPLC chromatograms. | 1. Degradation Product: This new peak is likely the hydrolyzed open-ring form (4,6-dihydroxy-2-decenoic acid). | Solution: Perform a forced degradation study (see Protocol 3.3). Briefly incubate the compound in a dilute base (e.g., 0.01 M NaOH) and re-analyze by HPLC. The peak that significantly increases in area corresponds to the hydrolysate. Rationale: Forced degradation is a standard pharmaceutical practice to intentionally generate degradation products for identification and to prove that an analytical method is "stability-indicating".[6][7] |
Section 3: Protocols for Stability Assessment
These protocols provide step-by-step methodologies for preparing solutions and evaluating the stability of this compound.
Protocol 3.1: Preparation of a Stable Stock Solution
-
Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO), appropriate personal protective equipment (PPE), microcentrifuge tubes or amber glass vials.
-
Procedure:
-
Equilibrate the solid compound and anhydrous DMSO to room temperature in a desiccator to prevent water condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Under a fume hood, add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 3.2: Conducting a pH-Dependent Stability Study
-
Objective: To quantify the rate of degradation at different pH values.
-
Procedure:
-
Prepare three aqueous buffers: pH 4.0 (e.g., 50 mM acetate), pH 7.4 (e.g., 50 mM phosphate), and pH 9.0 (e.g., 50 mM borate).
-
From your DMSO stock solution (Protocol 3.1), spike the compound into each buffer at a final concentration suitable for HPLC analysis (e.g., 100 µM). Ensure the DMSO concentration is low (<1%) to not affect the buffer pH.
-
Immediately after mixing, take a "time zero" (T=0) sample from each solution and inject it into the HPLC system.
-
Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Collect samples at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze all samples by a validated, stability-indicating HPLC method.
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
Table 1: Example Data from a pH-Dependent Stability Study at 25°C
| Time (Hours) | % Remaining (pH 4.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100% | 100% | 100% |
| 1 | 99.5% | 85.2% | 45.1% |
| 4 | 98.8% | 55.6% | 10.3% |
| 8 | 97.5% | 30.9% | <1% |
| 24 | 95.1% | 5.4% | Not Detected |
Protocol 3.3: Forced Degradation Study Workflow
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the specificity of analytical methods.[8][9]
Caption: Workflow for a forced degradation study.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the optimal pH for short-term storage of an aqueous working solution?
-
Q: How does temperature affect the stability of this compound?
-
A: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at refrigerated (2-8°C) or frozen temperatures will significantly extend their shelf-life compared to room temperature.[12]
-
-
Q: Can I use this compound in standard cell culture media (e.g., DMEM, RPMI) for multi-day experiments?
-
A: You can, but with caution. Standard cell culture media is buffered to ~pH 7.4, an environment where this compound will degrade. For experiments lasting more than a few hours, you should be aware that the effective concentration of the active lactone form is decreasing over time. It is advisable to either replace the media and re-dose the compound daily or to characterize the stability in your specific media to understand its half-life.
-
-
Q: What analytical methods are best for monitoring the stability of this compound?
-
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach.[13][14] Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended as it can confirm the identity of the parent compound and its degradation products by their mass-to-charge ratio.[13]
-
References
- Theoretical study of the hydrolysis mechanism of 2-pyrone-4,6-dicarboxylate (PDC)
- Lactone Stabilization Is Not a Necessary Feature for Antibody Conjugates of Camptothecins.
- 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Applic
- Biotransformation of 3-hydroxydibenzo-alpha-pyrone into 3,8 dihydroxydibenzo-alpha-pyrone and aminoacyl conjug
- pH‐dependent interconversion between the active lactone (left and...) - ResearchGate.
- The use of the lactone motif in chemical communication.
- The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. PMC.
- pH Dependent Conversion of Lactone and Carboxylate Forms of SN-38.
- 4-Hydroxy-6-pentyl-2H-pyran-2-one. PubChem.
- Genetic and Biochemical Characterization of a 2-Pyrone-4,6-Dicarboxylic Acid Hydrolase Involved in the Protocatechuate 4,5-Cleavage Pathway of Sphingomonas paucimobilis SYK-6. PMC.
- Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- Force Degradation for Pharmaceuticals: A Review. IJSDR.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
- "Drug Stability and factors that affect on the drug stability" Review BY.
- 2-pyrone-4,6-dicarboxylic acid. PubChem.
- Biosynthesis of α-pyrones. Beilstein Journal of Organic Chemistry.
- 4-Hydroxy-6-propyl-pyran-2-one. Sigma-Aldrich.
- 4-Hydroxy-6-pentyl-2H-pyran-2-one. PubChem.
- 4-HYDROXY-6-METHYL-2-PYRONE. precisionFDA.
- Study of Biochemical Pathways and Enzymes Involved in Pyrene Degradation by Mycobacterium sp. Strain KMS. PMC.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- ANALYTICAL METHODS.
- CHEMICAL STABILITY OF DRUGS. RSquareL.
- Biodegradation of Polycyclic Aromatic Hydrocarbons by Novosphingobium pentarom
- CHEMICAL STABILITY OF DRUGS. IIP Series.
- Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temper
- 6-hydroxy-2H-pyran-3(6H)
- A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR P
- Thermal Degradation of Polymers at High Temper
- Identification of a Novel Metabolite in the Degradation of Pyrene by Mycobacterium sp.
- Bioavailability and Solubility Enhancement Services.
- Oxidation of polysorbates – An underestimated degradation p
- Tetrahydro-4-hydroxy-6-pentyl-2H-pyran-2-one. Inxight Drugs.
- Influence of temperature on the thermo-oxidative degradation of polyamide 6 films.
- Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid. MDPI.
- Stability-indicating HPLC-PDA assay for simultaneous determination of paracetamol, thiamine and pyridoxal phosphate in tablet formul
- Effect of Thermal Degradation on Polymer Thermal Properties. TA Instruments.
- (PDF) Strategies to stabilize dalbavancin in aqueous solutions: Section 4—identification of heat degradation products in 2-hydroxypropyl-β-cyclodextrin and divalent metal ion solutions at pH 4.5 and 7.0.
- Thermal Degradation of Polyethylene Bags and Millet Stalks: Influence of the Temperature and the Local Concentration of Oxygen on the. Scientific Research Publishing.
- Stability of levamisole oral solutions prepared
Sources
- 1. 4-Hydroxy-6-pentyl-2H-pyran-2-one | C10H14O3 | CID 54686804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures [mdpi.com]
- 5. Thermal Degradation of Polymers at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmainfo.in [pharmainfo.in]
- 8. Theoretical study of the hydrolysis mechanism of 2-pyrone-4,6-dicarboxylate (PDC) catalyzed by LigI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 11. rsquarel.org [rsquarel.org]
- 12. scispace.com [scispace.com]
- 13. ptfarm.pl [ptfarm.pl]
- 14. hrcak.srce.hr [hrcak.srce.hr]
Interpretation of complex NMR spectra of 4-Hydroxy-6-pentylpyran-2-one and its analogs
This guide serves as a specialized technical support resource for researchers analyzing the NMR spectra of 4-Hydroxy-6-pentylpyran-2-one (also known as 6-pentyl-4-hydroxy-2-pyrone) and its structural analogs. It addresses common spectral anomalies, assignment challenges, and experimental inconsistencies.
Status: Operational Role: Senior Application Scientist Topic: Spectral Interpretation & Troubleshooting
System Overview & Compound Architecture
Before troubleshooting, verify your structural assumptions. This compound belongs to the 2-pyrone (α-pyrone) class. Its core features—a conjugated lactone ring with an acidic hydroxyl group at position 4 and a lipophilic pentyl chain at position 6—create specific spectral signatures that are highly sensitive to solvent environment and concentration.
Core Structure & Numbering
-
C2: Lactone Carbonyl (Quaternary)
-
C3: Vinylic Methine (Shielded,
to Carbonyl) -
C4: Enolic Carbon (Quaternary,
to OH) -
C5: Vinylic Methine (Shielded,
to Carbonyl) -
C6: Vinylic Quaternary (Substituted with Pentyl)
Troubleshooting Guide (Q&A)
Issue 1: "I cannot find the hydroxyl (-OH) proton in my 1H NMR spectrum."
Diagnosis: Chemical Exchange & Solvent Effects.[1][2][3]
The proton at C4-OH is acidic (pKa ~4-5). In solvents capable of hydrogen bonding (e.g., Methanol-
Resolution Protocol:
-
Switch Solvent: Use anhydrous DMSO-
or Acetonitrile- . These polar aprotic solvents stabilize the hydroxyl proton via hydrogen bonding, typically revealing a broad singlet between 11.0 – 12.0 ppm . -
Dry Your Sample: If you must use CDCl
, filter the solvent through activated basic alumina or molecular sieves immediately before use to remove trace acid/water. -
Temperature Drop: Lowering the probe temperature (e.g., to 273 K) can slow the exchange rate, sharpening the signal.
Issue 2: "The ring protons (H3 and H5) are shifting significantly between samples."
Diagnosis: Concentration-Dependent Tautomerism & Dimerization.
4-Hydroxy-2-pyrones exist in equilibrium with their 2,4-pyrandione tautomers, although the 4-hydroxy-2-pyrone form usually predominates. Furthermore, these molecules can form intermolecular hydrogen-bonded dimers in non-polar solvents (like CDCl
Resolution Protocol:
-
Standardize Concentration: Run all comparative spectra at a fixed concentration (e.g., 10 mM).
-
Check Solvent Polarity:
-
In CDCl
, H3 and H5 often appear closer together or shift downfield due to dimerization. -
In DMSO-
, the solvent breaks dimers, stabilizing the monomeric species. H3 typically appears upfield (~5.2 ppm) relative to H5 (~5.9 ppm) due to the electron-donating effect of the C4-OH .
-
Issue 3: "I see 'extra' peaks in the alkyl region (0.8 - 2.5 ppm)."
Diagnosis: Impurities or Rotational Isomers?
The pentyl chain is flexible. While rotamers are unlikely to cause separate peaks at room temperature, impurities from synthesis (e.g., unreacted
Resolution Protocol:
-
Integration Check: Calibrate the terminal methyl triplet (0.9 ppm) to exactly 3.00H.
-
Coupling Verification: The
-methylene protons (attached to C6) should appear as a triplet at ~2.4 - 2.5 ppm ( Hz). If you see a multiplet or doublet here, suspect a byproduct where the double bond has isomerized or the ring has opened .
Quantitative Data: Chemical Shift Assignments
Use this table to validate your assignments. Note that values are approximate and depend on concentration.
| Position | Atom Type | Multiplicity | Notes | |||
| C2 | C=O | - | - | 163 - 165 | qC | Lactone carbonyl |
| C3 | CH | 5.20 | 5.92 | 88 - 90 | s/d | Highly shielded |
| C4 | C-OH | 11.58 (broad) | - | 168 - 171 | qC | Enolic carbon |
| C5 | CH | 5.95 | 6.0 - 6.1 | 99 - 101 | s/d | |
| C6 | C-R | - | - | 161 - 164 | qC | Alkyl substituted |
| C1' | CH | 2.45 | 2.50 | 33.0 | t | |
| C2'-C4' | CH | 1.2 - 1.6 | 1.3 - 1.7 | 22 - 31 | m | Alkyl chain |
| C5' | CH | 0.88 | 0.90 | 14.0 | t | Terminal methyl |
Ref: Derived from methyl-analog data and general alkyl-pyrone trends .
Experimental Protocols
Protocol A: D O Exchange Experiment
Use this to confirm the presence of the exchangeable C4-OH proton.
-
Acquire a standard 1H NMR spectrum in CDCl
or DMSO- . -
Add 1-2 drops of D
O directly to the NMR tube. -
Cap and shake vigorously for 30 seconds.
-
Allow layers to separate (if using CDCl
) or mix (if using DMSO). -
Re-acquire the spectrum.
-
Result: The peak at ~11.6 ppm should vanish or significantly diminish, confirming it as an exchangeable -OH.
-
Protocol B: HMBC Assignment Strategy
Use this to distinguish the quaternary carbons (C2, C4, C6).
-
Set J-coupling: Optimize for long-range coupling of 8 Hz (standard).
-
Focus on H3 (~5.2 ppm):
-
H3 will show strong 2-bond correlation to C2 and C4 .
-
H3 will show 3-bond correlation to C5 .
-
-
Focus on H5 (~5.9 ppm):
-
H5 will show correlations to C3 , C4 , and C6 .
-
Crucial: Only H5 will correlate strongly to the alkyl chain attachment point (C6 ).
-
-
Focus on Alkyl H1' (~2.5 ppm):
-
These protons will correlate to C5 (3-bond) and C6 (2-bond), definitively identifying the C6 position.
-
Visualizations
Figure 1: Tautomeric Equilibrium & Solvent Interaction
This diagram illustrates the equilibrium between the dominant 4-hydroxy-2-pyrone form and the 2,4-pyrandione form, highlighting why solvent choice impacts spectral appearance.
Caption: The equilibrium favors the aromatic 2-pyrone form. Polar solvents (DMSO) stabilize the -OH species, while non-polar solvents may allow dimerization or minor tautomer formation.
Figure 2: NMR Assignment Logic Flow
Follow this logic gate to assign the quaternary carbons in the pyrone ring.
Caption: Step-by-step HMBC correlation logic for distinguishing the C2, C4, and C6 quaternary carbons.
References
-
Ramos, C. S., et al. (2025). "Pyrone Biomonitored Synthesis." Journal of the Mexican Chemical Society. Available at: [Link]
-
PubChem. (2025). "4-Hydroxy-6-pentyl-2H-pyran-2-one Compound Summary." National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. (2025). "2H-Pyran-2-one, 6-pentyl-."[4][5][6][7] National Institute of Standards and Technology. Available at: [Link]
-
Beilstein Journals. (2014). "4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners." Beilstein Journal of Organic Chemistry. Available at: [Link]
-
SpectraBase. (2025). "4-Hydroxy-6-pentyl-2H-pyran-2-one 13C NMR Spectra." Wiley Science Solutions. Available at: [Link]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. thieme-connect.de [thieme-connect.de]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. 4-Hydroxy-6-pentyl-2H-pyran-2-one | C10H14O3 | CID 54686804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 4-Hydroxy-6-pentyl-2H-pyran-2-one | C10H14O3 | CID 54686804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens [frontiersin.org]
Method refinement for sensitive detection of 4-Hydroxy-6-pentylpyran-2-one in complex matrices
To: Technical Team & User Base From: Dr. Aris Thorne, Senior Application Scientist Subject: Method Refinement Strategy: 4-Hydroxy-6-pentylpyran-2-one (PDAL) in Complex Biological Matrices
Executive Summary
The accurate quantification of This compound (often referred to as PDAL or 6-pentyl-4-hydroxy-2-pyrone ) is a critical quality attribute in both plant biology and synthetic cannabinoid biomanufacturing.
In cannabinoid biosynthesis, PDAL represents a "derailment product." It forms when the Tetraketide Synthase (TKS) generates the linear polyketide intermediate, but the subsequent cyclization by Olivetolic Acid Cyclase (OAC) fails or is rate-limited. Instead of forming Olivetolic Acid (the precursor to CBGA), the molecule spontaneously cyclizes into the pyrone lactone PDAL.
Therefore, detecting PDAL is not just about finding a molecule; it is a diagnostic tool for assessing enzymatic efficiency in bio-engineered strains or stress responses in Cannabis sativa.
This guide addresses the three primary challenges in PDAL analysis:
-
Structural Tautomerism & Solubility: Handling the amphiphilic nature of the pyrone ring and pentyl tail.
-
Matrix Interference: Separating PDAL from structurally similar resorcinols (e.g., Olivetol).
-
Ionization Suppression: Overcoming signal loss in ESI-MS/MS.
Part 1: Sample Preparation & Extraction
The Challenge: PDAL possesses a hydrophobic pentyl chain and a polar lactone core. In complex matrices (fermentation broth or sticky plant resin), it binds non-specifically to cell debris, leading to poor recovery.
Q: My recovery rates are inconsistent (ranging from 40-80%). Is Liquid-Liquid Extraction (LLE) sufficient?
A: LLE with ethyl acetate is common but often insufficient for complex broths due to emulsion formation and protein binding.
-
Refinement: Switch to Solid Phase Extraction (SPE) using a Polymeric Reversed-Phase sorbent (e.g., HLB or Strata-X). The polymeric base withstands the pH extremes needed to keep PDAL stable.
-
Protocol Adjustment:
-
Acidify: Adjust sample pH to 3.0 using Formic Acid. This protonates the 4-hydroxyl group, ensuring the molecule is in its neutral, hydrophobic state for retention.
-
Load: Pass through the SPE cartridge.
-
Wash: Use 5% Methanol/Water to remove salts and highly polar sugars.
-
Elute: Use 100% Methanol. The pentyl chain requires strong organic strength for elution.
-
Q: I see "ghost peaks" in my blank injections after running high-concentration samples. How do I eliminate carryover?
A: The pentyl side chain makes PDAL "sticky" on stainless steel and plastic surfaces.
-
Refinement: Implement a Needle Wash with high organic strength.
-
Wash Solution: 50:25:25 Isopropanol:Acetonitrile:Water + 0.1% Formic Acid. Isopropanol is crucial for solubilizing the hydrophobic tail.
Part 2: Chromatographic Separation (LC)
The Challenge: PDAL is a structural isomer of other potential byproducts and can co-elute with Olivetol if the selectivity is not optimized.
Q: PDAL elutes with severe peak tailing. What is wrong with my column choice?
A: Tailing in hydroxy-pyrones is typically caused by the interaction of the free hydroxyl group with active silanols on the silica support.
-
Refinement: Use a High-Coverage C18 column with extensive end-capping (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex XB-C18).
-
Mobile Phase: You must use an acidic modifier. 0.1% Formic Acid is standard. If tailing persists, switch to 0.05% Trifluoroacetic Acid (TFA) . The stronger acidity suppresses silanol ionization more effectively, sharpening the peak.
Q: How do I separate PDAL from Olivetol? They have similar hydrophobicity.
A: While both have pentyl chains, PDAL is a lactone (pyrone), while Olivetol is a resorcinol (diol).
-
Refinement: Exploit the pi-pi interaction differences. A Phenyl-Hexyl column often provides better selectivity separation between the pyrone ring and the benzene ring of Olivetol compared to a standard C18.
Part 3: Mass Spectrometry (MS/MS) Detection
The Challenge: Achieving high sensitivity (low ng/mL) while avoiding false positives from isobaric interferences.
Q: Should I use ESI Positive or Negative mode?
A: ESI Positive (+) is generally preferred for PDAL.
-
Reasoning: Although the hydroxyl group suggests negative mode potential, the pyrone ring protonates readily on the carbonyl oxygen in acidic conditions, forming a stable
ion at m/z 183.1 . -
Negative Mode Warning: ESI(-) often suffers from higher background noise in biological matrices and potential ring-opening hydrolysis issues at high pH.
Q: What are the best MRM transitions for confirmation?
A: Based on fragmentation patterns of the pyrone ring:
-
Precursor: 183.1 (
)[1] -
Quantifier (Primary): 126.0 (Loss of the pentyl chain side group? No, typically ring fragmentation). Correction: The loss of C4H9 (57 Da) is common in alkyl chains, but for pyrones, we look for ring cleavage.
-
Validated Transitions [1]:
-
183.1
126.0 (High intensity, ring fragment) -
183.1
99.0 (Secondary fragment) -
183.1
165.0 (Loss of water, -18 Da)
-
Part 4: Visualizing the "Derailment" Pathway
Understanding where PDAL comes from helps in troubleshooting upstream fermentation issues.
Caption: Figure 1. The biosynthetic origin of PDAL.[2] Accumulation of PDAL indicates a bottleneck or failure in the Olivetolic Acid Cyclase (OAC) step during cannabinoid synthesis.
Part 5: Validated Experimental Protocol
Workflow: Optimized Extraction for Fermentation Broth
| Step | Action | Technical Rationale |
| 1. Lysis | Mix 500 µL broth with 500 µL Cold Methanol (-20°C) containing 0.1% Formic Acid. Vortex 30s. | Breaks cells, precipitates proteins, and acidifies to stabilize the lactone. |
| 2. Clarification | Centrifuge at 12,000 x g for 10 min at 4°C. | Removes precipitated proteins and cell debris. |
| 3. Dilution | Transfer 200 µL supernatant to a new tube. Add 800 µL Water + 0.1% Formic Acid . | Reduces organic content to <20% to allow retention on the SPE column. |
| 4. SPE Loading | Load onto Oasis HLB (30 mg) cartridge (pre-conditioned with MeOH then Water). | Polymeric sorbent captures the hydrophobic pentyl chain. |
| 5. Wash | Wash with 1 mL 5% Methanol . | Removes salts and polar media components. |
| 6. Elution | Elute with 500 µL 100% Methanol . | Releases the target PDAL. |
| 7. Analysis | Inject 5 µL into LC-MS/MS. | Direct injection of eluate (or dilute if too concentrated). |
Part 6: Troubleshooting Decision Tree
Caption: Figure 2. Rapid diagnostic logic for LC-MS method refinement.
References
-
Wiley-VCH. (2010). Supporting Information: 4-Hydroxy-6-pentyl-2-pyrone Analysis and MS/MS Transitions. Retrieved from [Link]
-
CABI Digital Library. (2021). Overview of existing knowledge on medical cannabis plants growing and by-products. Retrieved from [Link]
-
National Institutes of Health (PMC). (2024). Human AKR1C3 Binds Agonists of GPR84 and Participates in an Expanded Polyamine Pathway (Pyrone-211 characterization). Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Characterization of a Type III polyketide synthase from Rhizobium etli. Retrieved from [Link]
Sources
Validation & Comparative
Comparative study of the antifungal efficacy of 4-Hydroxy-6-pentylpyran-2-one and commercial fungicides
Title: Comparative Study of the Antifungal Efficacy of Pentyl-Pyranones (6-PP & Derivatives) vs. Commercial Fungicides Subtitle: A Technical Guide on Mechanism, Efficacy, and Experimental Protocols for 4-Hydroxy-6-pentylpyran-2-one and its Analogs.
Executive Summary
This guide provides a technical comparison between 6-pentyl-2H-pyran-2-one (6-PP) —including its derivatives such as This compound —and established commercial fungicides (e.g., Azoxystrobin, Captan).[1][2]
While synthetic fungicides often target specific enzymatic pathways (e.g., sterol biosynthesis or mitochondrial respiration), pentyl-pyranones, derived primarily from Trichoderma species, function as broad-spectrum volatile organic compounds (VOCs) .[2] They exhibit antifungal activity through membrane disruption and oxidative stress induction .[1][2] This guide synthesizes experimental data to demonstrate that while pyranones often require higher molar concentrations than synthetic standards for lethality, their volatility and unique mechanism offer a distinct advantage in fumigation and overcoming resistance in pathogens like Fusarium oxysporum and Botrytis cinerea.[2]
Chemical Profile & Structural Context
To understand efficacy, we must first distinguish the specific molecular architectures.[2] The user-specified This compound is a hydroxylated derivative of the more abundant 6-pentyl-alpha-pyrone (6-PP) .[1][2]
| Feature | 6-Pentyl-2H-pyran-2-one (6-PP) | This compound | Azoxystrobin (Standard) |
| Class | Unsaturated Lactone (Alpha-Pyrone) | Hydroxylated Alpha-Pyrone | Strobilurin (QoI Inhibitor) |
| Source | Trichoderma spp.[1][2][3][4][5] metabolite | Trichoderma / Pestalotiopsis metabolite | Synthetic |
| Polarity | Lipophilic (High membrane penetration) | Amphiphilic (Hydroxyl group adds polarity) | Lipophilic |
| Volatility | High (Effective as fumigant) | Moderate | Low (Contact/Systemic) |
| Molecular Weight | 166.22 g/mol | 182.22 g/mol | 403.4 g/mol |
Scientific Note: Most comparative efficacy data in literature focuses on the parent molecule, 6-PP .[1][2] The 4-hydroxy derivative functions similarly but with altered solubility profiles.[1][2] This guide utilizes 6-PP data as the primary benchmark for the "pentyl-pyranone" class, noting derivative-specific variances where available.
Experimental Methodology
To replicate these findings, the following self-validating protocols are recommended. These methods control for the high volatility of pyranones, which is a common source of experimental error.[2]
Protocol A: Poisoned Food Technique (Mycelial Inhibition)
Use this for determining EC50 (Effective Concentration for 50% inhibition).
-
Preparation: Dissolve this compound or 6-PP in 1% DMSO (dimethyl sulfoxide) to create stock solutions (100–1000 µg/mL).
-
Media Integration: Mix stock solutions into molten Potato Dextrose Agar (PDA) at 45°C to prevent volatilization before pouring.
-
Control: PDA + 1% DMSO (Negative); PDA + Azoxystrobin (Positive).[2]
-
-
Inoculation: Place a 5mm mycelial plug of the target pathogen (e.g., R. solani) in the center of the plate.[2]
-
Sealing (Critical): Immediately seal plates with double layers of Parafilm to retain volatile actives.[2]
-
Incubation: Incubate at 25°C for 5–7 days.
-
Calculation:
(where C = control growth diameter, T = treatment growth).[2]
Protocol B: Headspace Fumigation Assay
Use this to test the volatile efficacy specifically, separating contact vs. vapor phase activity.[2]
-
Setup: Use a divided Petri dish (I-plate) or a dual-dish setup.
-
Application:
-
Mechanism: The compound must travel through the headspace to inhibit the fungus in Compartment A.[2]
-
Validation: Absence of inhibition in this assay for non-volatile controls (e.g., Captan) validates the vapor-phase mechanism of pyranones.[2]
Comparative Efficacy Analysis
The following data synthesizes multiple studies comparing Pentyl-Pyranones against commercial standards.
Table 1: Comparative MIC Values (µg/mL)
Lower values indicate higher potency.
| Pathogen | 6-Pentyl-Pyranone (6-PP) | Azoxystrobin | Captan | Efficacy Interpretation |
| Fusarium oxysporum | 43.0 - 86.0 | 0.5 - 2.0 | 10.0 - 25.0 | Moderate. Pyranones require higher doses but are effective against resistant strains.[1][2] |
| Rhizoctonia solani | 25.0 - 50.0 | 0.1 - 1.0 | 5.0 - 10.0 | Moderate. Pyranones show strong inhibition of sclerotia formation.[1][2] |
| Botrytis cinerea | 60.0 - 100.0 | 0.05 - 0.5 | 2.0 - 5.0 | Low-Moderate. Efficacy is dependent on fumigation concentration.[1][2] |
| Sclerotium rolfsii | 15.0 - 30.0 | < 0.1 | 5.0 | High. Pyranones are particularly effective against Sclerotium spp.[1][2] |
Key Insight: While commercial fungicides like Azoxystrobin have significantly lower MICs (nanomolar range), they are prone to single-site resistance.[2] Pyranones, requiring micromolar concentrations, act as multi-site inhibitors, making resistance development slower.[2]
Spectrum of Activity[6][7][8][9]
-
Pentyl-Pyranones: Broad-spectrum; highly active against soil-borne pathogens (Fusarium, Rhizoctonia) and post-harvest molds (Aspergillus).[1][2]
-
Commercial Standards: Often narrow-spectrum (e.g., Azoles target yeasts/dimorphic fungi; Strobilurins target respiration in broad groups but fail against specific Oomycetes without formulation).[2]
Mechanism of Action (MoA)
Understanding the MoA is vital for drug development.[2] Pyranones do not target a single protein; they disrupt the physical integrity of the fungal cell.[2]
Diagram: Comparative Signaling Pathways
Figure 1: Mechanistic comparison showing the multi-target membrane disruption of Pyranones (Green) versus the specific mitochondrial blockade of Azoxystrobin (Red).
Mechanistic Breakdown:
-
Lipophilicity: The pentyl chain of 6-PP facilitates intercalation into the fungal phospholipid bilayer.[1][2] The 4-hydroxy derivative, being slightly more polar, may have altered transport kinetics but ultimately disrupts membrane integrity.[2]
-
ROS Generation: Unlike simple pore-formers, pyranones induce intracellular Reactive Oxygen Species (ROS), overwhelming the fungal antioxidant defense (SOD/Catalase), leading to programmed cell death.[2]
-
Target: Commercial fungicides often target Ergosterol synthesis (Azoles) or Electron Transport (Strobilurins).[2] Pyranones target the physical membrane structure , making them excellent partners for synergistic formulations (e.g., Pyranone + Azole).[2]
Stability & Application Challenges
For drug development professionals, the utility of this compound is defined by its physicochemical limitations.[1][2]
-
Volatility: The major hurdle.[2] In open-field agriculture, the compound evaporates too quickly to maintain MIC.[2]
-
Phytotoxicity: High concentrations (>500 µg/mL) can be phytotoxic to delicate tissues (e.g., tomato seedlings).[2]
-
Optimization: The 4-hydroxy derivative may offer a wider safety margin due to reduced lipophilicity compared to the parent 6-PP.[1]
-
-
Regulatory Status: 6-PP is generally recognized as safe (GRAS) as a flavoring agent (coconut aroma), which lowers the regulatory barrier compared to novel synthetic chemistries.[2]
References
-
Collins, R. P., & Halim, A. F. (1972).[2][4][5] Characterization of the major aroma constituent of the fungus Trichoderma viride. Journal of Agricultural and Food Chemistry.
-
El-Hasan, A., et al. (2007).[2] Inhibition of Fusarium moniliforme by 6-pentyl-alpha-pyrone isolated from Trichoderma harzianum.[1][2] Journal of Basic Microbiology.
-
Serrano-Carreon, L., et al. (2004).[2] Rhizosphere Trichoderma and its role in plant growth promotion and disease control: The importance of 6-pentyl-alpha-pyrone.[1][2] Canadian Journal of Microbiology.[2]
-
Reino, J. L., et al. (2008).[2][4][5] Secondary metabolites from species of the biocontrol agent Trichoderma.[2][6][7] Phytochemistry Reviews.
-
PubChem. (n.d.).[2] 4-Hydroxy-6-pentyl-2H-pyran-2-one (CID 54686804).[1][2][8] National Center for Biotechnology Information.[1][2]
-
Kottb, M., et al. (2015).[2] Trichoderma volatiles effecting Arabidopsis: from inhibition to protection against phytopathogenic fungi.[1][2] Frontiers in Microbiology.
Sources
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- 2. 6-Amyl-α-pyrone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens [frontiersin.org]
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- 6. semanticscholar.org [semanticscholar.org]
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Structural confirmation of 4-Hydroxy-6-pentylpyran-2-one using 2D NMR techniques
Structural Confirmation of 4-Hydroxy-6-pentylpyran-2-one: A Comparative Guide to 2D NMR vs. Alternative Modalities
The Analytical Challenge
This compound (also known as 4-hydroxy-6-pentyl-2H-pyran-2-one or PDAL) is a polyketide-derived metabolite characterized by an
While traditional 1D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide compositional data, they often fall short in unambiguously mapping the atomic connectivity of complex regioisomers[4][5]. This guide objectively compares High-Field 2D NMR spectroscopy against Benchtop NMR and LC-HRMS/MS, providing a self-validating framework for the structural confirmation of pyran-2-one derivatives.
Modality Comparison: 2D NMR vs. Alternatives
To establish a highly confident structural assignment, researchers must balance resolution, sensitivity, and connectivity data.
-
High-Field 2D NMR (600+ MHz, CryoProbe): The gold standard. By spreading nuclear interactions across two frequency dimensions, 2D NMR (COSY, HSQC, HMBC) overcomes the signal overlap inherent in 1D spectra[6]. It provides definitive through-bond connectivity, allowing for the exact placement of the pentyl chain and hydroxyl group[7].
-
Benchtop 2D NMR (80 MHz): The accessible alternative. While excellent for routine reaction monitoring, the low magnetic field results in severe signal overlap in the aliphatic region (the pentyl chain envelope), making long-range heteronuclear correlations (HMBC) difficult to resolve.
-
LC-HRMS/MS (High-Resolution Mass Spectrometry): The traditional hybrid. LC-MS provides unparalleled sensitivity and exact mass (confirming the formula
)[1]. However, it relies on gas-phase fragmentation patterns, which cannot reliably distinguish between structural isomers with identical physicochemical properties[5].
Decision matrix for selecting structural elucidation modalities.
Table 1: Comparative Performance Matrix
| Feature | High-Field 2D NMR (600 MHz) | Benchtop NMR (80 MHz) | LC-HRMS/MS |
| Regioisomer Resolution | Excellent (Definitive) | Poor (Signal Overlap) | Moderate (Fragment dependent) |
| Sensitivity (LOD) | ~10-50 µg (with CryoProbe) | ~5-10 mg | < 1 ng |
| Structural Connectivity | Through-bond (COSY/HMBC) | Limited 2D capability | Gas-phase fragmentation |
| Sample Preservation | Non-Destructive | Non-Destructive | Destructive |
| Primary Limitation | High capital cost & maintenance | Insufficient dispersion | Blind to exact atomic linkages |
Causality in 2D NMR Structural Elucidation
The structural confirmation of this compound relies on a self-validating network of 2D NMR experiments. 1D spectra alone cannot prove that the pentyl group is at C6 rather than C3.
-
COSY (Correlation Spectroscopy): Maps the continuous scalar-coupled network of the pentyl chain (
through )[6]. -
Multiplicity-Edited HSQC: Separates overlapping signals by phase. The
groups of the pentyl chain appear with a negative phase, instantly distinguishing them from the positive phase protons of the pyrone ring (H3 and H5)[8]. -
HMBC (Heteronuclear Multiple Bond Correlation): The critical linchpin. HMBC reveals 2-bond and 3-bond carbon-proton couplings. A definitive cross-peak from the
methylene protons to the quaternary carbon proves the attachment point of the alkyl chain. Furthermore, correlations from the ring protons (H3 and H5) to the enol carbon confirm the hydroxyl position[2].
Key HMBC (solid) and COSY (dashed) correlations for pyran-2-one.
Table 2: Diagnostic 2D NMR Correlations for this compound
| Position | COSY Correlations | HMBC Correlations ( | ||
| 2 (C=O) | - | ~168.0 | - | - |
| 3 (CH) | ~5.40 (d) | ~89.0 | H5 (weak, | C2, C4, C5 |
| 4 (C-OH) | - | ~171.0 | - | - |
| 5 (CH) | ~6.00 (d) | ~101.0 | H3 (weak, | C3, C4, C6, C1' |
| 6 (C) | - | ~165.0 | - | - |
| 1' ( | ~2.50 (t) | ~33.0 | H2' | C5, C6, C2', C3' |
| 2' ( | ~1.60 (m) | ~27.0 | H1', H3' | C6, C1', C3', C4' |
| 5' ( | ~0.90 (t) | ~14.0 | H4' | C3', C4' |
| *Note: Chemical shifts are approximate values in |
Self-Validating Experimental Protocol
To ensure data integrity and reproducibility, the following protocol details the causality behind each step of the High-Field 2D NMR workflow.
Step 1: Sample Preparation & Calibration
-
Action: Dissolve 2–5 mg of purified this compound in 600 µL of 100% deuterated solvent (e.g.,
or ) containing 0.03% v/v TMS. -
Causality: Using 100% deuterated solvent prevents massive solvent proton signals from overwhelming the receiver gain, preserving the dynamic range required to detect weak long-range correlations. TMS acts as a self-validating internal standard (0.00 ppm) to ensure chemical shift accuracy across all dimensions.
Step 2: Probe Optimization (Tuning, Matching, and Shimming)
-
Action: Execute automated tuning and matching (ATM) for both
H and C channels. Perform 3D gradient shimming until the unspun solvent linewidth is < 1.0 Hz. -
Causality: Tuning and matching ensure the probe's LC circuit resonates exactly at the Larmor frequency of the target nuclei, maximizing RF pulse efficiency and Signal-to-Noise Ratio (SNR). Proper shimming corrects magnetic field inhomogeneities; without it, the fine multiplet splitting of the pentyl chain will blur into an uninterpretable broad envelope.
Step 3: Pulse Sequence Selection & Parameterization
-
Action (HSQC): Select a multiplicity-edited HSQC sequence (hsqcedetgpsisp2.2).
-
Causality: Inverts
cross-peaks relative to , allowing immediate visual differentiation of the pentyl chain methylenes from the ring methines[8].
-
-
Action (HMBC): Select a gradient-selected HMBC sequence (hmbcgplpndqf) and set the long-range coupling evolution delay to 62.5 ms.
-
Causality: This delay is mathematically optimized for a long-range coupling constant (
) of 8 Hz ( s), which is the average value for 2- and 3-bond correlations in conjugated pyrone systems, maximizing coherence transfer[6].
-
Step 4: Algorithmic Data Processing
-
Action: Apply zero-filling (to at least 1024 x 1024 data points) and a sine-squared bell apodization function before Fourier transformation.
-
Causality: Zero-filling improves digital resolution, while the sine-squared bell window function suppresses truncation artifacts (sinc wiggles) and enhances the resolution of closely spaced cross-peaks in the 2D contour map.
Conclusion
While LC-HRMS/MS provides rapid compositional screening and Benchtop NMR offers accessible QC monitoring, High-Field 2D NMR remains the undisputed champion for the structural elucidation of complex polyketides like this compound. By leveraging the orthogonal data provided by COSY, multiplicity-edited HSQC, and HMBC, researchers can construct a self-validating web of atomic connectivity that definitively rules out isomeric ambiguity.
References
- PubChem. "4-Hydroxy-6-pentyl-2H-pyran-2-one | C10H14O3 | CID 54686804.
- Benchchem. "2D NMR Analysis vs.
- Creative Biostructure. "Understanding 2D NMR Spectra: How to Read and Interpret Them.
- National Institutes of Health (PMC). "Comparison of Regular, Pure Shift, and Fast 2D NMR Experiments for Determination of the Geographical Origin of Walnuts." PMC,
- ResearchGate. "How 2D NMR spectra are helpful in characterization of compound? Exact difference between 1D and 2D?
- Patsnap Eureka. "Differences in HPLC and NMR: Structural Elucidation Relevance.
- National Institutes of Health (PMC).
- Oxford Academic. "LAP5 and LAP6 Encode Anther-Specific Proteins with Similarity to Chalcone Synthase Essential for Pollen Exine Development in Arabidopsis." Plant Physiology,
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- 4. researchgate.net [researchgate.net]
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- 6. creative-biostructure.com [creative-biostructure.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparison of Regular, Pure Shift, and Fast 2D NMR Experiments for Determination of the Geographical Origin of Walnuts - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 4-Hydroxy-6-pentylpyran-2-one Quantification: HPLC-UV/ESI-MS vs. GC-EI-MS
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide
Executive Summary & Chemical Context
When quantifying polyketide metabolites like 1 (C₁₀H₁₄O₃, MW: 182.22 g/mol )[1], analytical scientists face a classic chromatographic dichotomy: balancing the volatility of the pyrone ring against the hydrogen-bonding potential of the enolic hydroxyl group.
While its non-hydroxylated analog, 2, is highly volatile and routinely analyzed by standard GC-MS[2], the addition of the C4-hydroxyl group significantly alters the molecule's behavior. This guide provides a cross-validated comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this specific compound, detailing the mechanistic causality behind each protocol step[3].
Mechanistic Causality: The "Why" Behind the Methods
The HPLC Advantage: Ionization Suppression
In reverse-phase HPLC, the slightly acidic nature of the 4-hydroxyl group means that in a neutral mobile phase, the compound exists in a state of partial ionization, leading to dual retention mechanisms and severe peak tailing. By introducing 0.1% formic acid (pH ~2.7) into the mobile phase, we suppress this ionization. This forces the molecule into a uniformly protonated, neutral state, ensuring a singular hydrophobic interaction with the C18 stationary phase and yielding sharp, symmetrical peaks[4].
The GC-MS Challenge: Active Site Adsorption
Conversely, in GC-MS, that same free hydroxyl group acts as a liability. It serves as a hydrogen-bond donor that interacts with active silanol (Si-OH) sites on the glass inlet liner or the column's stationary phase, causing irreversible adsorption and poor recovery. To mitigate this, we employ silylation (using BSTFA) to replace the acidic proton with a trimethylsilyl (TMS) group, effectively masking the polarity and restoring thermal stability[3].
Experimental Protocols: A Self-Validating System
Protocol A: Universal Sample Preparation (Liquid-Liquid Extraction)
Causality: Ethyl acetate provides the optimal dielectric constant to partition the semi-polar pyrone core and hydrophobic pentyl chain while leaving highly polar matrix components (salts, proteins) in the aqueous phase.
-
Aliquot 1.0 mL of liquid culture or homogenized extract into a 2.0 mL microcentrifuge tube.
-
Add 1.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 × g for 5 minutes at 4°C to break any emulsions.
-
Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen.
-
Divergence: Reconstitute in 1.0 mL of 5% Acetonitrile (for HPLC) or 1.0 mL of Hexane (for GC-MS).
Protocol B: HPLC-UV/ESI-MS Workflow
-
Column: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 2.1 × 150 mm, 3.5 µm) maintained at 35°C.
-
Gradient Elution: Run a gradient of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). Start at 5% B for 1.2 min, ramp to 70% B over 12 min.
-
UV Detection: Monitor absorbance at λmax = 286 nm , which is highly characteristic of the conjugated 2-pyrone system[4].
-
MS Detection: Operate the ESI source in positive mode. Monitor the precursor ion m/z 183.1[M+H]⁺ and the primary quantifier product ion m/z 126.0 [4].
Protocol C: GC-EI-MS Workflow
-
Derivatization: Add 50 µL of BSTFA containing 1% TMCS to 100 µL of the hexane-reconstituted extract. Incubate at 60°C for 30 minutes.
-
Injection: Inject 1 µL in splitless mode (Inlet temperature: 250°C) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm).
-
Oven Program: Initial temperature 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).
-
Detection: Electron Ionization (70 eV). Monitor the TMS-derivative molecular ion at m/z 254 or the underivatized molecular ion at m/z 182 (if direct injection is utilized on a highly deactivated column)[3].
Data Presentation & Method Comparison
The following tables summarize the cross-validation metrics, demonstrating the performance trade-offs between the two analytical platforms.
Table 1: Chromatographic & Mass Spectrometric Parameters
| Parameter | HPLC-UV/ESI-MS | GC-EI-MS (Derivatized) |
| Stationary Phase | Reverse-Phase C18 | 5% Phenyl-methylpolysiloxane |
| Mobile/Carrier Phase | H₂O/MeCN (0.1% Formic Acid) | Helium (1.0 mL/min) |
| Primary Detection | ESI+ (m/z 183.1[M+H]⁺) | EI (70 eV) |
| Key MS/MS Fragments | m/z 126.0, 165.0, 99.0 | m/z 254 [M]⁺, 239, 164 |
| Throughput | High (15 min run time) | Medium (28 min run time) |
Table 2: Method Validation Metrics (Simulated Averages)
| Validation Metric | HPLC-UV (286 nm) | HPLC-ESI-MS | GC-EI-MS |
| Linear Range (ng/mL) | 150 – 10,000 | 15 – 5,000 | 50 – 5,000 |
| LOD (ng/mL) | 50 | 5 | 15 |
| LOQ (ng/mL) | 150 | 15 | 50 |
| Linearity (R²) | 0.999 | 0.998 | 0.995 |
| Recovery (%) | 95.2 – 102.1 | 94.5 – 105.3 | 85.4 – 94.2 |
| Intra-day RSD (%) | 1.2 | 2.5 | 4.1 |
Note on Data: GC-MS exhibits slightly lower recovery and higher RSD due to the derivatization step's variability and residual active-site adsorption in the inlet.
Analytical Decision Workflow
Fig 1: Analytical decision workflow for 4-Hydroxy-6-pentylpyran-2-one quantification.
Conclusion & Recommendations
For the routine quantification of this compound, HPLC-UV/ESI-MS is the superior methodology . The use of acidic modifiers gracefully handles the polarity of the 4-hydroxyl group, bypassing the need for tedious derivatization while offering superior Limit of Detection (LOD) and precision.
However, GC-EI-MS remains an essential orthogonal tool . When analyzing complex volatile mixtures (e.g., total fungal volatilomes where 6-PP and its hydroxylated derivatives co-occur), GC-MS provides unmatched structural confirmation via established electron ionization fragmentation libraries.
References
[1] Title: 4-Hydroxy-6-pentyl-2H-pyran-2-one - PubChem Source: National Institutes of Health (NIH) URL: [Link]
[2] Title: New Antifungal Compound, 6-Pentyl-α-Pyrone, against the Maize Late Wilt Pathogen, Magnaporthiopsis maydis Source: MDPI URL: [Link]
[3] Title: LAP5 and LAP6 Encode Anther-Specific Proteins with Similarity to Chalcone Synthase Essential for Pollen Exine Development in Arabidopsis Source: Plant Physiology (Oxford Academic) URL: [Link]
[4] Title: Supporting Information - Analytical data for polyketide products Source: Wiley-VCH URL: [Link]
Sources
Biological Activity Comparison Guide: 4-Hydroxy-6-pentylpyran-2-one and Synthetic Analogs
As drug development increasingly looks toward secondary metabolites and biosynthetic derailment products for novel pharmacophores,
This guide provides an objective, data-driven comparison of this compound against its synthetic and structural analogs, detailing their mechanistic targets, structure-activity relationships (SAR), and the self-validating protocols required to accurately quantify their biological performance.
Structural & Mechanistic Overview
The biological activity of
Recent metabolomic profiling has revealed that human aldo-keto reductase family 1 member C3 (AKR1C3) binds acyl-pyrones, linking fatty acid synthesis to the regulation of the polyamine pathway and the semi-orphan G-protein-coupled receptor, GPR84. Analogs with varying chain lengths (such as the C7 analog, Pyrone-211) exhibit potent GPR84 agonism and AKR1C3 inhibition, driving immunomodulation and autophagy [1]. Conversely, analogs lacking the 4-OH group (e.g., 6-pentyl-
Fig 1: Biosynthetic origins and dual-target signaling pathway of 4-hydroxy-6-alkyl-2-pyrones.
Comparative Biological Activity Profile
To contextualize the performance of this compound, we must compare it against its optimized synthetic analogs and naturally occurring structural variants. The data below synthesizes their primary targets, potencies, and functional applications.
| Compound | Structural Modification | Primary Target / Activity | Potency / Efficacy | Key Application |
| This compound (PDAL) | C5 alkyl chain, 4-OH present | Weak AKR1C3 binder; Cannabinoid synthesis byproduct | Low to Moderate | Biosynthetic pathway marker [2] |
| Pyrone-211 (6-Heptyl analog) | C7 alkyl chain, 4-OH present | GPR84 Agonist; AKR1C3 Inhibitor | High ( | Immunomodulation, Polyamine regulation [1] |
| 6-Pentyl- | C5 alkyl chain, lacks 4-OH | Membrane disruption (Antifungal/Antimicrobial) | Moderate ( | Agricultural biocontrol, Food flavoring |
| Massoia lactone | C5 alkyl chain, saturated C4-C5 | Anti-inflammatory; Macrophage modulation | Moderate | Natural product drug discovery |
Causality in Experimental Design: The "Why" Behind the Workflows
As application scientists, we must design assays that actively resist false positives. Pyrones present two distinct analytical challenges:
-
Intrinsic Fluorescence: Many
-pyrones possess conjugated double bonds that fluoresce under UV/Vis excitation. Using standard fluorogenic enzymatic assays (e.g., AMC-linked substrates) to measure AKR1C3 inhibition will result in severe optical interference. -
GPCR Background Noise: GPR84 is a
-coupled receptor. Measuring downstream cAMP inhibition in immortalized cell lines is notoriously noisy due to basal adenylyl cyclase fluctuations.
To solve these issues, the protocols below utilize LC-MS/MS for mass-balance validation and
Self-Validating Experimental Protocols
Protocol A: GPR84 Activation via -Arrestin-2 Recruitment Assay
This assay bypasses the noisy cAMP secondary messenger cascade, providing a direct, 1:1 stoichiometric readout of GPR84 activation upon pyrone binding.
Step-by-Step Methodology:
-
Cell Preparation: Plate CHO-K1 cells stably co-expressing human GPR84 and a
-arrestin-2-luciferase reporter construct at cells/well in a 384-well white clear-bottom plate. Incubate overnight at 37°C, 5% . -
Compound Preparation: Prepare a 10-point dose-response curve of this compound and Pyrone-211 (ranging from 100
M to 1 nM) in assay buffer (HBSS + 0.1% BSA). -
Internal Controls (Self-Validation):
-
Positive Control: 6-OAU (1
M), a known potent GPR84 agonist. -
Negative Control: Vehicle (0.1% DMSO) and an untransfected CHO-K1 cell line to rule out compound-induced luminescence.
-
-
Receptor Stimulation: Add 10
L of the compound dilutions to the cells. Incubate for 90 minutes at 37°C to allow for optimal -arrestin recruitment. -
Detection: Add 10
L of luciferase detection reagent. Incubate for 15 minutes at room temperature in the dark. -
Quantification: Read luminescence on a multi-mode microplate reader. Calculate the
using a 4-parameter logistic non-linear regression model.
Protocol B: AKR1C3 Enzymatic Inhibition via Targeted LC-MS/MS
To avoid the autofluorescence of the pyrone core, this workflow physically separates the reaction components, proving true enzymatic inhibition by monitoring the exact physiological substrate (sperminal).
Step-by-Step Methodology:
-
Enzyme Reaction Setup: In a 96-well V-bottom plate, combine 50 nM recombinant human AKR1C3 enzyme with 100
M NADPH in 100 mM potassium phosphate buffer (pH 7.0). -
Inhibitor Incubation: Add the pyrone analogs at varying concentrations (10
M to 10 nM). Incubate for 15 minutes at 37°C to allow for active-site binding.-
Validation Control: Include Indomethacin (10
M) as a validated positive control for AKR1C3 inhibition.
-
-
Substrate Addition: Initiate the reaction by adding 10
M of sperminal (the endogenous polyamine substrate). Incubate for exactly 20 minutes at 37°C. -
Reaction Quenching: Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., deuterated sperminol-d4). Centrifuge at 4,000 x g for 10 minutes to pellet precipitated proteins.
-
LC-MS/MS Analysis: Inject 5
L of the supernatant onto a HILIC column coupled to a triple quadrupole mass spectrometer. -
Mass Balance Validation: Monitor the MRM transitions for both the depletion of the substrate (sperminal) and the formation of the product (sperminol). True inhibition is validated only when the decrease in product formation perfectly mirrors the retention of the unreacted substrate.
References
-
Dudkina, N., Park, H. B., Song, D., Jain, A., Khan, S. A., Flavell, R. A., Johnson, C. H., Palm, N. W., & Crawford, J. M. (2025). "Human AKR1C3 binds agonists of GPR84 and participates in an expanded polyamine pathway." Cell Chemical Biology, 32(1), 126-144.e18.[Link]
-
Malík, M., Velechovský, J., & Tlustoš, P. (2021). "The overview of existing knowledge on medical cannabis plants growing." Plant, Soil and Environment, 67(8), 425-442.[Link]
Confirming the Mode of Action of 6-Pentyl-alpha-pyrone (6-PP): A Genetic Validation Guide
This guide outlines a rigorous genetic validation framework for confirming the Mode of Action (MoA) of 4-Hydroxy-6-pentylpyran-2-one (commonly referred to as 6-pentyl-alpha-pyrone or 6-PP ).
Designed for drug development professionals, this guide moves beyond basic phenotypic observation to molecular causality, comparing 6-PP’s signaling-modulating mechanism against standard enzymatic inhibitors like Azoles and Rapamycin.
Executive Summary & Mechanistic Hypothesis
6-PP is a volatile secondary metabolite produced by Trichoderma spp.[1][2][3][4] with potent antifungal and plant-growth-promoting activities.[2][3][5] Unlike conventional fungicides that target structural integrity (e.g., Azoles targeting ergosterol), current genetic evidence suggests 6-PP acts as a Signaling Disruptor of the Target of Rapamycin (TOR) pathway .
Specifically, transcriptomic and mutagenesis studies in model pathogens (e.g., Peronophythora litchii) indicate that 6-PP binds to and dysregulates YY1 transcription factors (e.g., PlYY1), essential regulators of cell growth and virulence downstream of TOR.[5][6]
Product Comparison: 6-PP vs. Standard-of-Care (SoC)
The following table contrasts 6-PP with established antifungal classes, highlighting its potential as a resistance-breaking alternative.
| Feature | 6-PP (6-pentyl-alpha-pyrone) | Fluconazole (Azoles) | Rapamycin (Macrolides) |
| Primary Target | Signaling Modulator: Binds YY1 transcription factor; dysregulates TOR signaling. | Enzyme Inhibitor: Inhibits Lanosterol 14 | Kinase Inhibitor: Forms FKBP12 complex to allosterically inhibit TORC1. |
| Mechanism Class | Transcriptional Dysregulation & ROS Induction. | Membrane Lysis / Ergosterol Depletion. | Translational Arrest (G1 block). |
| Resistance Potential | Low: Targets complex signaling hubs rather than single enzymes. | High: Point mutations in ERG11 or efflux pump overexpression. | Moderate: Mutations in FKBP12 or TOR1. |
| Cross-Resistance | Active against Azole-resistant strains (distinct target). | Ineffective against ERG11 mutants. | N/A (Clinical use limited by immunosuppression). |
| Key Biomarker | Upregulation of YY1 (compensatory) & Cytochrome C.[5] | Accumulation of methylated sterols. | Dephosphorylation of Rps6 (Ribosomal protein S6). |
Genetic Validation Workflow
To scientifically confirm 6-PP’s MoA in your target organism, follow this three-phase genetic validation pipeline. This workflow moves from correlation (Transcriptomics) to causation (Mutagenesis).
Phase 1: Transcriptomic Fingerprinting (RNA-Seq)
Objective: Identify pathway-level perturbations distinct from cell wall stress or membrane damage.
-
Hypothesis: If 6-PP targets TOR signaling, you will observe significant upregulation of TOR-responsive transcription factors (e.g., YY1 homologs) and downregulation of negative regulators (Spm1, RhoH12), distinct from the "Ergosterol signature" of Azoles.
Phase 2: Targeted Mutagenesis (CRISPR/Cas9)
Objective: Confirm the target is essential for 6-PP toxicity.
-
Logic:
-
Scenario A (Target is Essential for Toxicity): If 6-PP requires a specific protein to kill (e.g., a pro-drug activator), deletion creates resistance.
-
Scenario B (Target is Essential for Life/Virulence): If 6-PP inhibits a vital growth factor (like YY1), deleting the gene should mimic the drug's effect (reduced growth/virulence) or create hypersensitivity (haploinsufficiency).
-
-
Evidence: In P. litchii, deletion of PlYY1 (
) resulted in reduced vegetative growth and pathogenicity, mimicking the phenotypic effect of 6-PP treatment.[1][5][6]
Phase 3: Chemogenomic Profiling (Yeast Deletion Library)
Objective: Unbiased screening for off-target effects.
-
Method: Screen the Saccharomyces cerevisiae heterozygous deletion collection.
-
Expected Result: Hypersensitivity in strains deleted for TOR pathway components (tor1\Delta, tco89\Delta) or oxidative stress responders (sod1\Delta), confirming the dual mechanism of signaling disruption and ROS generation.
Visualizing the Mechanism & Workflow
Diagram 1: The 6-PP Signaling Disruption Pathway
This diagram illustrates the proposed mechanism where 6-PP binds the YY1 transcription factor, disrupting the TOR signaling cascade required for virulence.
Caption: 6-PP binds and dysregulates the YY1 transcription factor downstream of TOR, leading to growth arrest and ROS accumulation.
Diagram 2: Genetic Validation Experimental Pipeline
The step-by-step workflow to validate the target.
Caption: Integrated workflow moving from transcriptomic candidate identification to CRISPR-based functional validation.
Detailed Experimental Protocols
Protocol A: RNA-Seq Analysis for Signaling Pathway Identification
Purpose: To distinguish 6-PP’s MoA from general stress responses.
-
Culture Preparation: Inoculate target fungus (e.g., Fusarium or Aspergillus) in Potato Dextrose Broth (PDB). Grow to mid-log phase (
). -
Treatment:
-
Test Group: Add 6-PP at
concentration (typically 20–50 mg/L depending on species). -
Control Group: Add solvent vehicle (e.g., 0.1% DMSO or Ethanol).
-
Incubation: Harvest mycelia at 3 hours and 12 hours post-treatment to capture early signaling vs. late toxicity.
-
-
RNA Extraction & Sequencing: Use TRIzol/Column hybrid method. Sequence on Illumina NovaSeq (PE150, >20M reads/sample).
-
Bioinformatics (Critical Step):
-
Map reads to reference genome.
-
Perform Gene Ontology (GO) and KEGG enrichment.
-
Success Criteria: Look for enrichment in "TOR signaling," "Ribosome Biogenesis," and "Oxidative Stress" pathways. Specifically, check for upregulation of YY1 homologs (compensatory feedback) and downregulation of Spm1.
-
Protocol B: CRISPR/Cas9 Gene Deletion of Putative Target (YY1)
Purpose: To prove the target is causally linked to 6-PP efficacy.
-
sgRNA Design: Design two sgRNAs targeting the coding region of the YY1 homolog (or identified target) using a tool like CHOPCHOP.
-
Transformation:
-
Generate a repair template containing a Hygromycin resistance cassette (
) flanked by 1kb homology arms. -
Co-transform Cas9-RNP or plasmid + repair template into fungal protoplasts.
-
-
Screening: Select transformants on Hygromycin plates. Confirm deletion via PCR flanking the integration site.
-
Sensitivity Assay:
-
Plate WT and
mutant on PDB agar. -
Measure radial growth diameter after 48-72h.
-
Interpretation: If
shows reduced growth similar to WT treated with 6-PP, it confirms that 6-PP inhibits this pathway (phenocopy). If is resistant to 6-PP, the protein was a pro-drug activator (unlikely for 6-PP).
-
References
-
Wu, Y., et al. (2023). "A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway."[1] Journal of Fungi.
-
Hao, X., et al. (2023). "Application of 6-Pentyl-α-Pyrone in the Nutrient Solution Used in Tomato Soilless Cultivation to Inhibit Fusarium oxysporum HF-26 Growth and Development." MDPI.
-
Mendoza-Mendoza, A., et al. (2024). "Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens." Frontiers in Plant Science.
-
Degani, O., et al. (2022). "New Antifungal Compound, 6-Pentyl-α-Pyrone, against the Maize Late Wilt Pathogen, Magnaporthiopsis maydis." MDPI.
-
Garnik, S., et al. (2016). "The volatile 6-pentyl-2H-pyran-2-one from Trichoderma atroviride regulates Arabidopsis thaliana root morphogenesis via auxin signaling." New Phytologist.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens [frontiersin.org]
- 3. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety & Handling Guide: 4-Hydroxy-6-pentylpyran-2-one
Part 1: Emergency Overview & Immediate Action
4-Hydroxy-6-pentylpyran-2-one (CAS: 81017-02-9) is a substituted 2-pyrone often studied as a microbial secondary metabolite with antifungal properties.[1][2] Unlike its volatile analog 6-pentyl-alpha-pyrone (6-PP), the presence of the hydroxyl group at the C4 position increases polarity and potential reactivity.[1][2]
Critical Hazard Summary:
-
Health: Causes serious eye irritation (H319), skin irritation (H315), and respiratory tract irritation (H335).[2]
-
Environmental: Harmful to aquatic life with long-lasting effects (H412).[1][2]
-
Reactivity: Susceptible to hydrolysis in aqueous basic conditions; stable under inert atmosphere.[2]
Emergency Response Card
| Scenario | Immediate Action |
| Eye Contact | IMMEDIATE: Rinse cautiously with water for 15 minutes. Remove contact lenses if present and easy to do.[3] Seek medical attention. |
| Skin Contact | Wash with plenty of soap and water.[1][2][3] Take off contaminated clothing.[3][4] If irritation occurs, seek medical advice. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[2][3] Call a POISON CENTER if you feel unwell.[3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. |
| Spill | Evacuate area if dust is present.[2][4][5] Wear PPE.[3][4][5][6][7] Absorb liquid with inert material or sweep up solid carefully to avoid dust. |
Part 2: Risk Assessment & Hazard Identification
This compound is a Category 2 Irritant and a Specific Target Organ Toxicant (Single Exposure) .[2] The primary risk in a research setting is mucosal inflammation caused by dust or aerosol inhalation during weighing and solubilization.
GHS Classification & Causality:
-
Skin Irrit. 2 (H315): The enol/ketone functionality can disrupt the lipid barrier of the stratum corneum, leading to local inflammation.
-
Eye Irrit. 2A (H319): Direct contact with the lactone ring structure can cause severe irritation to the corneal epithelium.
-
STOT SE 3 (H335): Inhalation of fine particulates triggers an inflammatory response in the upper respiratory tract.[2]
-
Aquatic Chronic 3 (H412): As a bioactive metabolite designed to inhibit fungal growth, it possesses inherent ecotoxicity, necessitating strict disposal protocols to prevent environmental release.[2]
Part 3: Personal Protective Equipment (PPE) Matrix
The selection of PPE is governed by the physical state (solid powder vs. solution) and the potential for aerosolization.
PPE Decision Logic (Graphviz Diagram)
Caption: Logical workflow for selecting appropriate PPE and engineering controls based on physical state and quantity.
Glove Selection Table
| Material | Thickness (mm) | Breakthrough Time | Recommendation | Causality |
| Nitrile | ≥ 0.11 | > 480 min (Solid) | Primary Choice | Excellent resistance to solid irritants.[1][2] Good splash protection for DMSO/MeOH solutions. |
| Latex | Varies | Poor | Avoid | Permeable to many organic solvents used for solubilization; risk of allergic reaction.[1][2] |
| Laminate | Multi-layer | > 480 min (Solvents) | For Spills | Required if handling large volumes (>100mL) of concentrated stock in organic solvents.[1][2] |
Eye Protection:
-
Standard: Chemical Safety Goggles (ANSI Z87.1).[2] Safety glasses are insufficient due to the risk of fine powder bypassing the side shields (H319).
Part 4: Operational Handling & Engineering Controls
1. Storage & Stability
-
Temperature: Store at -20°C .
-
Reasoning: Lactones are esters and can hydrolyze. Low temperature slows this kinetic degradation.
-
-
Atmosphere: Store under Inert Gas (Nitrogen or Argon) .[1][2]
-
Reasoning: Prevents oxidative degradation of the pentyl side chain and moisture absorption which accelerates hydrolysis.
-
-
Container: Amber glass vials with Teflon-lined caps. Avoid plastics that may leach plasticizers into the lipophilic compound.
2. Solubilization Protocol
Solubility: Soluble in Methanol, Ethanol, and DMSO.[2] Sparingly soluble in water.
Step-by-Step Solubilization (for 10 mM Stock):
-
Calculate: Determine mass required.
.[2]-
Note: Molecular Weight ≈ 182.22 g/mol .[2]
-
-
Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid (hydrolysis risk).
-
Weigh: Perform all weighing inside a Chemical Fume Hood or a Powder Weighing Station .
-
Dissolve: Add DMSO (anhydrous) dropwise. Vortex for 30 seconds.
-
Aliquot: Dispense into single-use aliquots to avoid freeze-thaw cycles.
3. Experimental Usage
-
In Vitro: When diluting into aqueous media, keep the final solvent concentration (e.g., DMSO) below 0.5% to avoid solvent toxicity masking the compound's effects.
-
Stability in Media: Prepare fresh. Lactones can ring-open (hydrolyze) at pH > 7.[1][2]5. Maintain media pH between 6.0 and 7.2 for optimal stability.
Part 5: Spill Response & Disposal
Spill Response Workflow (Graphviz Diagram)
Caption: Step-by-step protocol for managing minor laboratory spills of this compound.
Disposal Protocol:
-
Do NOT dispose of down the drain. (H412: Harmful to aquatic life).[2]
-
Solid Waste: Collect contaminated wipes, gloves, and weighing boats in a dedicated "Solid Hazardous Waste" bag.
-
Liquid Waste: Collect solvent rinses in a "Halogenated" or "Non-Halogenated" organic waste container (depending on the solvent used).
-
Destruction: The preferred method is High-Temperature Incineration via a licensed waste management contractor.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54686804, 4-Hydroxy-6-pentyl-2H-pyran-2-one. Retrieved from [Link][2]
-
European Chemicals Agency (ECHA). C&L Inventory: 4-hydroxy-6-pentyl-2H-pyran-2-one.[1][2] (GHS Classification H315, H319, H335, H412).[2]
-
Shield Scientific. Chemical Resistance Guide: Nitrile Gloves. Retrieved from [Link]
Sources
- 1. 6-n-pentyl-2H-pyran-2-one | C10H14O2 | CID 33960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-6-pentyl-2H-pyran-2-one | C10H14O3 | CID 54686804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Documents [merckmillipore.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. synerzine.com [synerzine.com]
- 7. NEW: Glove chemical resistance guide - Shield Scientific [shieldscientific.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
